Hsd17B13-IN-36
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17F2N3O4S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]pyrimidin-4-yl]oxy-2,6-difluorophenol |
InChI |
InChI=1S/C20H17F2N3O4S/c21-15-5-6-16(18(22)19(15)26)29-17-7-8-23-20(24-17)13-1-3-14(4-2-13)25-9-11-30(27,28)12-10-25/h1-8,26H,9-12H2 |
InChI Key |
HJJXORHVLICVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C3=NC=CC(=N3)OC4=C(C(=C(C=C4)F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-36: An In-Depth Technical Guide to a Selective HSD17B13 Inhibitor
Disclaimer: As of November 2025, publicly available information, including datasheets, patents, or peer-reviewed publications, specifically detailing a compound designated "Hsd17B13-IN-36" is limited. Therefore, this guide will provide a comprehensive overview of a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to fulfill the core requirements of this technical guide. The experimental protocols and data presented for BI-3231 are illustrative of the methodologies used to characterize selective HSD17B13 inhibitors.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of these conditions. The inhibition of HSD17B13 enzymatic activity is hypothesized to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants.[4][5]
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 is a first-in-class, potent, and selective chemical probe for HSD17B13.[1][5] Its discovery and detailed characterization have provided a valuable tool for elucidating the biological function of HSD17B13 and for validating its potential as a drug target.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity and properties of BI-3231.
Table 1: In Vitro Inhibitory Activity of BI-3231
| Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |
| Human HSD17B13 | Enzymatic | Estradiol | 1 | 1 | [5][8] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 | 13 | [5][8] |
| Human HSD17B13 | Cellular | - | 45 | - | [5] |
Table 2: Selectivity Profile of BI-3231
| Target | Assay Type | Fold Selectivity vs. Human HSD17B13 | Reference |
| Human HSD17B11 | Enzymatic | >10,000 | [5] |
Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value | Reference |
| Metabolic Stability (Human Liver Microsomes) | High | [8] |
| Metabolic Stability (Human Hepatocytes) | Moderate | [8] |
| Plasma Clearance | Rapid | [8] |
| Hepatic Exposure | Considerable (maintained over 48h) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize BI-3231.
Recombinant HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified HSD17B13 enzyme.
Methodology:
-
Protein Expression and Purification: Recombinant human and mouse HSD17B13 are expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.
-
Assay Components:
-
Procedure:
-
The inhibitor is pre-incubated with the enzyme and NAD+ in a microplate well.[9]
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the production of NADH, which can be detected by an increase in fluorescence or by using a coupled enzymatic reaction that generates a colorimetric or luminescent signal.[10]
-
The reaction rate is calculated for each inhibitor concentration.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Cellular HSD17B13 Inhibition Assay
Objective: To assess the potency of an inhibitor in a cellular context, accounting for cell permeability and intracellular target engagement.
Methodology:
-
Cell Line: A human cell line endogenously or exogenously expressing HSD17B13 is used (e.g., HEK293 or HepG2 cells).[4][6]
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with the test inhibitor at a range of concentrations for a defined period.
-
The activity of HSD17B13 within the cells is then measured. This can be achieved by adding a cell-permeable substrate and measuring the formation of the product in the cell lysate or culture medium.
-
-
Data Analysis: Similar to the enzymatic assay, a dose-response curve is generated, and the cellular IC50 value is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to HSD17B13 in intact cells.
Methodology:
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.[11][12]
-
Procedure:
-
Intact cells are treated with the test inhibitor or a vehicle control.
-
The cell suspensions are heated to a range of temperatures.[11]
-
After heating, the cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble HSD17B13 remaining at each temperature is quantified by a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).[13][14]
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.[5]
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Liver Cells
The following diagram illustrates the putative signaling pathway involving HSD17B13 in hepatocytes, leading to alterations in lipid metabolism.
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for Characterizing a Selective HSD17B13 Inhibitor
The following diagram outlines the typical experimental workflow for the discovery and characterization of a selective HSD17B13 inhibitor.
Caption: Workflow for HSD17B13 inhibitor characterization.
Conclusion
The discovery of potent and selective HSD17B13 inhibitors, such as BI-3231, represents a significant advancement in the pursuit of novel therapeutics for chronic liver diseases. The detailed experimental protocols and characterization data outlined in this guide provide a framework for the evaluation of such inhibitors. While specific data for "this compound" is not yet in the public domain, the methodologies and findings related to well-characterized probes like BI-3231 are crucial for driving the field forward and ultimately translating the genetic validation of HSD17B13 into effective treatments for patients with liver disease.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. enanta.com [enanta.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Technical Guide to a Promising Therapeutic Strategy for Nonalcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key player in the progression of NAFLD to its more severe form, nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma, highlighting the therapeutic potential of inhibiting HSD17B13 activity. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD and the current landscape of inhibitor development. While specific public domain data for "Hsd17B13-IN-36" is not available at the time of this report, this document will detail the mechanism of action, preclinical data, and experimental protocols for other notable HSD17B13 inhibitors, offering a thorough framework for research and development in this promising area.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1] Its expression is significantly upregulated in patients with NAFLD.[2][3] The precise physiological substrates of HSD17B13 are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4]
The pathogenic role of HSD17B13 in NAFLD is believed to be linked to its enzymatic activity and its influence on hepatic lipid metabolism.[4] Overexpression of HSD17B13 in mouse liver promotes lipid accumulation and aggravates liver steatosis.[1][3] Mechanistically, HSD17B13 expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[2][5] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and contributes to the development of steatosis.[5][6]
The protective effect of HSD17B13 loss-of-function is well-documented. A splice variant (rs72613567) in the HSD17B13 gene, which leads to a truncated, inactive protein, is associated with a reduced risk of progression from simple steatosis to NASH and fibrosis.[7][8] This genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy for NAFLD.
HSD17B13 Inhibitors: Preclinical Data
While no specific data for this compound has been publicly reported, several other small molecule inhibitors and RNA interference (RNAi) therapeutics targeting HSD17B13 are in development. The following tables summarize the available preclinical data for some of these agents.
| Compound/Therapeutic | Type | Target | IC50 | Key Findings | Reference |
| INI-822 | Small Molecule | HSD17B13 | Not Reported | Decreased fibrotic markers (α-SMA and collagen type 1) in a human liver-on-a-chip model of NASH. Increased the HSD17B13 substrate 12-HETE in obese rats, confirming target engagement. | [9] |
| BI-3231 | Small Molecule | HSD17B13 | 1.4 µM (initial hit) | Optimized from a high-throughput screening hit. Demonstrates good selectivity over the related isoform HSD17B11. | [10] |
| EP-036332 | Small Molecule | HSD17B13 | 14 nM (human), 2.5 nM (mouse) | In a mouse model of autoimmune hepatitis, it decreased serum ALT, TNF-α, IL-1β, and CXCL9. | [11] |
| EP-040081 | Small Molecule | HSD17B13 | 79 nM (human), 74 nM (mouse) | Similar to EP-036332, it showed hepatoprotective and anti-inflammatory effects in a mouse model of autoimmune hepatitis. | [11] |
| Rapirosiran (ALN-HSD) | RNAi Therapeutic | HSD17B13 mRNA | Not Applicable | In a Phase 1 clinical trial, it demonstrated a dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose.[6] | [6] |
| AZD7503 | RNAi Therapeutic | HSD17B13 mRNA | Not Applicable | A Phase 1 study is assessing the knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability in participants with NAFLD or NASH. | [4] |
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 and assess the potency of inhibitors.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD-Glo™ Assay kit (Promega) or similar NADH detection system
-
Test compounds (potential inhibitors)
-
384-well plates
Procedure:
-
Prepare a solution of recombinant HSD17B13 enzyme in assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the HSD17B13 enzyme solution to each well containing the test compound and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a luminescent or fluorescent plate reader following the manufacturer's instructions for the NADH detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based NAFLD Model for Inhibitor Evaluation
This protocol describes the use of a cell-based model to evaluate the efficacy of HSD17B13 inhibitors in a more physiologically relevant context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or L02)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Palmitic acid (PA) and Oleic acid (OA) to induce lipid accumulation
-
Test compounds (HSD17B13 inhibitors)
-
Oil Red O staining solution for lipid droplet visualization
-
Kits for measuring triglyceride (TG) levels, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity.
Procedure:
-
Seed hepatocytes in multi-well plates and allow them to adhere overnight.
-
To induce a NAFLD-like phenotype, treat the cells with a mixture of palmitic acid and oleic acid (e.g., 0.3 mM PA) for 24 hours.
-
In parallel, treat another set of lipid-loaded cells with the test compound at various concentrations for a specified duration.
-
After the treatment period, assess the following endpoints:
-
Lipid Accumulation: Stain the cells with Oil Red O and quantify the lipid content by microscopy or by extracting the dye and measuring its absorbance.
-
Triglyceride Content: Lyse the cells and measure the intracellular triglyceride concentration using a commercial kit.
-
Hepatocyte Injury: Measure the levels of ALT and AST in the cell culture supernatant using commercial kits.
-
-
Compare the results from the compound-treated groups to the lipid-loaded control group to determine the efficacy of the inhibitor in reducing lipid accumulation and cellular injury.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: A typical experimental workflow for the development of HSD17B13 inhibitors.
Future Directions and Conclusion
The inhibition of HSD17B13 presents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and the prevention of its progression to more severe liver disease. While direct information on this compound is not currently in the public domain, the broader landscape of HSD17B13 inhibitor development is active and progressing, with several small molecules and RNAi therapeutics advancing through preclinical and early clinical stages.
Future research should continue to focus on elucidating the precise molecular mechanisms by which HSD17B13 contributes to NAFLD pathogenesis, including the identification of its endogenous substrates. The development of potent and selective small molecule inhibitors remains a key priority, and the data presented in this guide for existing inhibitors provides a valuable benchmark for these efforts. As more candidates progress into clinical trials, the therapeutic potential of targeting HSD17B13 for this widespread and serious liver disease will become clearer. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Discovery and Development of Hsd17B13 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred significant interest in the discovery and development of small molecule inhibitors that can mimic this protective effect. This technical guide provides an in-depth overview of the discovery and development of potent Hsd17B13 inhibitors, with a focus on key compounds, experimental methodologies, and the underlying signaling pathways.
Discovery of Potent Hsd17B13 Inhibitors
The journey to identify potent Hsd17B13 inhibitors has been driven by high-throughput screening (HTS) campaigns and subsequent structure-activity relationship (SAR) studies. A notable example is the discovery of BI-3231 , a potent and selective chemical probe for Hsd17B13. The development of BI-3231 began with the identification of a screening hit, which was then optimized to improve its potency and pharmacokinetic properties.
Another key inhibitor that has been identified is Hsd17B13-IN-36 , also referred to as compound 116.[3] This compound is a potent inhibitor of Hsd17B13, exhibiting an IC50 of less than 0.1 μM with estradiol as a substrate.[3] While the specific chemical structure of this compound is not publicly disclosed, its high potency underscores the feasibility of developing effective small molecule inhibitors against this target.
In addition to these, researchers at Enanta Pharmaceuticals have developed potent inhibitors, including EP-036332 and EP-040081 , further validating Hsd17B13 as a druggable target.
Quantitative Data of Hsd17B13 Inhibitors
The following table summarizes the in vitro potency of several key Hsd17B13 inhibitors.
| Compound | Target | IC50 | Substrate | Assay System | Reference |
| This compound | Human Hsd17B13 | < 0.1 µM | Estradiol | Biochemical Assay | [3] |
| BI-3231 | Human Hsd17B13 | 1 nM | Estradiol | Enzymatic Assay | |
| Mouse Hsd17B13 | 13 nM | Estradiol | Enzymatic Assay | ||
| EP-036332 | Human Hsd17B13 | 14 nM | Not Specified | In vitro Assay | |
| Mouse Hsd17B13 | 2.5 nM | Not Specified | In vitro Assay | ||
| EP-040081 | Human Hsd17B13 | 79 nM | Not Specified | In vitro Assay | |
| Mouse Hsd17B13 | 74 nM | Not Specified | In vitro Assay |
Signaling Pathway and Mechanism of Action
Hsd17B13 is involved in lipid metabolism and is localized to lipid droplets within hepatocytes.[1] Its expression is induced by the Liver X Receptor (LXR) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[1] Hsd17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[1] The enzymatic activity of Hsd17B13 includes the conversion of retinol to retinaldehyde.[1] Inhibition of Hsd17B13 is thought to disrupt this pathway, leading to a reduction in hepatic lipid accumulation and inflammation.
Caption: Hsd17B13 signaling pathway in hepatocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments in the study of Hsd17B13 inhibitors.
In Vitro Hsd17B13 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against recombinant Hsd17B13.
Objective: To determine the IC50 value of a test compound against Hsd17B13.
Materials:
-
Recombinant human or mouse Hsd17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection Reagent: e.g., NAD-Glo™ Assay (Promega) for measuring NADH production
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the Hsd17B13 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the substrate (e.g., estradiol) and NAD+.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence for NAD-Glo™) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cellular Hsd17B13 Activity Assay
This protocol outlines a method to measure the activity of Hsd17B13 in a cellular context.
Objective: To assess the ability of a test compound to inhibit Hsd17B13 activity in cells.
Materials:
-
HEK293 cells stably overexpressing Hsd17B13
-
Cell culture medium and supplements
-
Test compound
-
Substrate (e.g., estradiol)
-
Lysis buffer
-
Analytical system for product detection (e.g., LC-MS/MS)
Procedure:
-
Seed the Hsd17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a defined period (e.g., 4 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the conversion of the substrate to its product using LC-MS/MS.
-
Determine the inhibitory effect of the compound on Hsd17B13 activity in a cellular environment.
In Vivo Efficacy Study in a Mouse Model of Liver Injury
This protocol provides a general framework for evaluating the in vivo efficacy of an Hsd17B13 inhibitor.
Objective: To determine the therapeutic effect of an Hsd17B13 inhibitor in a mouse model of liver disease.
Animal Model:
-
Concanavalin A (ConA)-induced acute liver injury model in C57BL/6 mice. ConA induces a T-cell mediated hepatitis.
Procedure:
-
Acclimatize male C57BL/6 mice for at least one week.
-
Administer the Hsd17B13 inhibitor (e.g., EP-036332) or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a specified number of days.
-
On the final day of treatment, induce acute liver injury by intravenous injection of ConA.
-
Sacrifice the mice at a specific time point after ConA injection (e.g., 8 hours).
-
Collect blood and liver tissue samples for analysis.
-
Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Perform histological analysis of liver sections (e.g., H&E staining) to assess the degree of liver damage.
-
Analyze the expression of inflammatory and fibrotic markers in the liver tissue using methods like qPCR or Western blotting.
Caption: A generalized workflow for the discovery and development of Hsd17B13 inhibitors.
Conclusion and Future Directions
The discovery of potent and selective Hsd17B13 inhibitors, such as this compound and BI-3231, represents a significant advancement in the pursuit of novel therapeutics for chronic liver diseases. The compelling human genetic data, coupled with promising preclinical data from small molecule inhibitors, strongly supports the continued investigation of Hsd17B13 as a therapeutic target. Future research will focus on the clinical development of these inhibitors, further elucidation of the precise molecular mechanisms by which Hsd17B13 contributes to liver pathology, and the identification of biomarkers to guide patient selection and monitor treatment response. The ongoing efforts in this field hold the potential to deliver a new class of effective treatments for patients suffering from NAFLD and NASH.
References
The Impact of HSD17B13 Inhibition on Hepatocyte Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This lipid droplet-associated enzyme is primarily expressed in hepatocytes and its expression is elevated in patients with NAFLD.[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[5][6] This has spurred the development of small molecule inhibitors targeting HSD17B13's enzymatic activity. This technical guide provides an in-depth overview of the effects of HSD17B13 inhibition on lipid metabolism in hepatocytes, with a focus on the representative inhibitor, BI-3231. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[7][8] It is predominantly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[4][9] The expression of HSD17B13 is upregulated by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[10] Some studies suggest that HSD17B13 may in turn promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[10] While its precise enzymatic function is still under investigation, it is known to possess retinol dehydrogenase activity.[10][11] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[12]
Effects of HSD17B13 Inhibition on Hepatocyte Lipid Metabolism
Inhibition of HSD17B13 is a promising therapeutic strategy for NAFLD. The small molecule inhibitor BI-3231 has been shown to be a potent and selective inhibitor of both human and mouse HSD17B13.[7] Studies using BI-3231 in cellular models of hepatocyte lipotoxicity have demonstrated its ability to mitigate the detrimental effects of excess fatty acids.
Quantitative Data on the Effects of HSD17B13 Inhibition
The following table summarizes the quantitative effects of the HSD17B13 inhibitor BI-3231 on lipid metabolism in hepatocytes.
| Parameter | Cell Line/System | Treatment Conditions | Result | Reference |
| Triglyceride Accumulation | HepG2 cells and primary mouse hepatocytes | Palmitic acid-induced lipotoxicity + BI-3231 | Significantly decreased triglyceride accumulation compared to control. | [13][14] |
| Mitochondrial Respiration | HepG2 cells | Palmitic acid-induced lipotoxicity + BI-3231 | Increased mitochondrial respiratory function. | [13][14] |
| Beta-Oxidation | HepG2 cells | Palmitic acid-induced lipotoxicity + BI-3231 | No significant effect on β-oxidation. | [13][14] |
| Gene Expression (Lipid Metabolism) | Mouse liver (shRNA knockdown) | High-fat diet | Reciprocal regulation of lipid metabolism genes (e.g., Cd36). | [6][15] |
| Hepatic Lipidome (shRNA knockdown) | Mouse liver | High-fat diet | Major decrease in diacylglycerols and an increase in phosphatidylcholines containing polyunsaturated fatty acids. | [6][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: General experimental workflow for studying HSD17B13 inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Lipotoxicity: To mimic NAFLD conditions, hepatocytes are treated with fatty acids. A common method is to use palmitic acid complexed to bovine serum albumin (BSA).
-
Inhibitor Treatment: this compound (represented by BI-3231) is dissolved in a suitable solvent like DMSO to create a stock solution.[16] The inhibitor is then added to the cell culture medium at various concentrations to determine its effects. A vehicle control (DMSO) is run in parallel.[16]
Protocol 2: Quantification of Lipid Accumulation
A. Oil Red O Staining
-
Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 10-15 minutes.[1]
-
Staining: Cells are washed with water and then incubated with 60% isopropanol for 5 minutes.[1] A freshly prepared Oil Red O working solution is added to the cells and incubated for 15-20 minutes.[1]
-
Washing and Counterstaining: The staining solution is removed, and cells are washed multiple times with water. The nuclei can be counterstained with hematoxylin.
-
Quantification: For quantitative analysis, the Oil Red O stain is extracted from the cells using 100% isopropanol, and the absorbance is measured at 490-520 nm.[1]
B. BODIPY 493/503 Staining
-
Staining Solution Preparation: A stock solution of BODIPY 493/503 is prepared in DMSO. A working solution of 1-2 µM is made by diluting the stock in PBS.[9][17]
-
Cell Staining: Live or fixed cells are washed with PBS and then incubated with the BODIPY 493/503 working solution for 15-40 minutes at 37°C, protected from light.[9][17]
-
Imaging and Quantification: The stained lipid droplets can be visualized using fluorescence microscopy. For quantification, the fluorescence intensity can be measured using a plate reader or by flow cytometry.[5][9]
Protocol 3: HSD17B13 Enzymatic Activity Assay
-
Assay Principle: The enzymatic activity of HSD17B13 can be measured by detecting the production of NADH or NADPH, which is a co-product of the dehydrogenase reaction. The NAD(P)H-Glo™ Assay is a common method.[18]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes purified recombinant HSD17B13 enzyme, a substrate (e.g., estradiol or retinol), NAD+, and the test inhibitor (this compound) at various concentrations.
-
Detection: After a set incubation period, the NAD(P)H-Glo™ detection reagent is added. This reagent contains a reductase, a pro-luciferin substrate, and luciferase. The reductase reduces the pro-luciferin in the presence of NAD(P)H, and the resulting luciferin is quantified by the light output from the luciferase reaction. The luminescent signal is proportional to the amount of NAD(P)H produced and thus to the HSD17B13 activity.
Protocol 4: Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is extracted from treated and control hepatocytes using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression levels of target genes (e.g., SREBP1c, FASN, CPT1) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with SYBR Green or TaqMan probes.[19][20] The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.[19]
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: CETSA is used to confirm that a drug binds to its intended target protein in a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation.[21][22][23]
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.[22]
-
Detection: The amount of soluble HSD17B13 protein in the supernatant at each temperature is quantified, typically by Western blotting or other immunoassays.[23][24] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[7]
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for mitigating the progression of NAFLD and other chronic liver diseases. The available data, primarily from studies on inhibitors like BI-3231, demonstrate a clear role for HSD17B13 in hepatocyte lipid metabolism. Inhibition of its enzymatic activity leads to a reduction in lipid accumulation and may favorably modulate gene expression profiles related to lipid homeostasis. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of novel HSD17B13 inhibitors. Further research is warranted to fully elucidate the downstream effects of HSD17B13 inhibition and to translate these findings into effective clinical therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 18. promega.de [promega.de]
- 19. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Structural Analysis of Inhibitor Binding to HSD17B13: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-36" is not publicly available. This guide utilizes data from the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative compound to illustrate the principles of structural analysis and inhibitor binding.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[4] Understanding the structural basis of inhibitor binding is crucial for the development of potent and selective therapeutics. This guide provides an in-depth analysis of the binding of a representative inhibitor, BI-3231, to HSD17B13.
Quantitative Data Presentation
The following tables summarize the in vitro potency and binding characteristics of BI-3231.
Table 1: In Vitro Potency of BI-3231 against HSD17B13
| Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) |
| Human HSD17B13 | Enzymatic | Estradiol | 1 | 0.7 ± 0.2 |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 | - |
| Human HSD17B13 | Cellular (HEK293) | - | 11 ± 5 | - |
Data sourced from multiple independent measurements.[1][2][5]
Table 2: On-Target Binding Confirmation by Thermal Shift Assay (nanoDSF)
| Target Protein | Ligand (5 µM) | NAD+ Concentration | Melting Temperature (Tm) Shift (ΔK) |
| Human HSD17B13 | BI-3231 | 5 mM | 16.7 |
| Human HSD17B13 | BI-3231 | 0 mM | No significant shift |
| Human HSD17B13 | NAD+ only | 5 mM | No significant shift |
This data demonstrates that the binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[4][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. HSD17B13 Enzymatic Activity Assay
This assay quantifies the inhibitory potency of compounds by measuring the enzymatic activity of HSD17B13.
-
Principle: HSD17B13 utilizes NAD+ as a cofactor to convert a substrate (e.g., β-estradiol) to its product (estrone), which also produces NADH.[8] The rate of NADH production is measured using a bioluminescent detection kit (e.g., NAD(P)H-Glo™).
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, HSD17B13 enzyme (50-100 nM), NAD+, and the test inhibitor.[9]
-
Initiate the reaction by adding the substrate (e.g., 15 µM β-estradiol).[10]
-
Incubate the reaction mixture at room temperature.
-
Stop the reaction and add the NAD(P)H-Glo™ detection reagent.
-
Incubate in the dark for 1 hour at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Thermal Shift Assay (TSA / nanoDSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein.
-
Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability is monitored by measuring the intrinsic fluorescence of the protein as it unfolds with increasing temperature.
-
Materials:
-
Purified recombinant human HSD17B13 protein.
-
Test Inhibitor (e.g., BI-3231).
-
NAD+.
-
NanoDSF instrument (e.g., Prometheus).
-
-
Procedure:
-
Prepare a solution of HSD17B13 in a suitable buffer.
-
In separate capillaries, mix the HSD17B13 solution with:
-
DMSO (vehicle control).
-
Test inhibitor.
-
Test inhibitor in the presence of NAD+.
-
NAD+ alone.
-
-
Load the capillaries into the nanoDSF instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
Monitor the change in intrinsic fluorescence at 330 nm and 350 nm.
-
The instrument software calculates the melting temperature (Tm) for each condition.
-
The shift in Tm (ΔTm) in the presence of the inhibitor indicates binding.[4][6]
-
Visualizations
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the identification and characterization of HSD17B13 inhibitors.
Proposed Binding Model of BI-3231 to HSD17B13
Caption: Ordered bi-bi binding mechanism of BI-3231 to HSD17B13.[6]
Structural Insights into Inhibitor Binding
Crystal structures of HSD17B13 in complex with inhibitors reveal key interactions within the active site.[8] The binding of the cofactor NAD+ appears to be a prerequisite for the binding of inhibitors like BI-3231, suggesting an ordered binding mechanism.[4][6] Computational modeling and structural data indicate that the inhibitor occupies a pocket adjacent to the NAD+ binding site.[1][6] This NAD+ dependency is a critical feature for this class of inhibitors.[6] The inhibitor interacts with active site residues and the bound cofactor, providing a basis for structure-based drug design to improve potency and selectivity.[8]
Conclusion
The structural and quantitative analysis of inhibitor binding to HSD17B13, exemplified by the potent inhibitor BI-3231, provides a clear framework for understanding the mechanism of action and for guiding further drug discovery efforts. The dependence on NAD+ for binding is a key characteristic that can be exploited in the design of novel therapeutics for chronic liver diseases. The experimental protocols detailed herein offer a robust methodology for the characterization of new chemical entities targeting HSD17B13.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. eubopen.org [eubopen.org]
- 3. origene.com [origene.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 9. enanta.com [enanta.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
The Impact of Hsd17B13 Inhibition on Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. While specific data on the compound Hsd17B13-IN-36 is not publicly available, this guide synthesizes the current understanding of HSD17B13's role in hepatic steatosis and outlines the therapeutic rationale and potential impact of its pharmacological inhibition. This document provides a comprehensive overview of the preclinical evidence, relevant signaling pathways, and standardized experimental protocols for evaluating HSD17B13 inhibitors.
Introduction: HSD17B13 and Hepatic Steatosis
Nonalcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, characterized by the accumulation of fat in the liver (hepatic steatosis).[1][2] A subset of NAFLD patients develops nonalcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver cell damage, which can progress to cirrhosis and hepatocellular carcinoma.[3]
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets.[3][4] Its expression is significantly upregulated in the livers of patients with NAFLD.[4][5][6] Conversely, genetic variants that result in a loss of HSD17B13 function have been shown to be protective against the progression of NAFLD to NASH and more severe liver outcomes.[3][7] This strong human genetic validation provides a solid foundation for the development of HSD17B13 inhibitors as a therapeutic strategy for NAFLD/NASH.
Quantitative Data from Preclinical and Genetic Studies
The following tables summarize key data from studies on HSD17B13, providing a basis for the therapeutic hypothesis of its inhibition.
Table 1: Human Genetic Studies on HSD17B13 Loss-of-Function Variants
| Genetic Variant | Population | Association with Liver Phenotype | Reference |
| rs72613567 | European, Hispanic | Reduced risk of alcoholic and non-alcoholic cirrhosis | [8] |
| rs72613567 | Multi-ethnic Asian | Inversely associated with NAFLD and NASH | [7] |
| rs72613567 | European descent | Reduced risk of NAFLD, NASH cirrhosis | [3] |
| rs6834314 | Japanese | Attenuates the effect of PNPLA3 on advanced liver fibrosis | [7] |
Table 2: Preclinical Data on HSD17B13 Modulation in Hepatic Steatosis Models
| Model System | Intervention | Key Findings | Reference |
| High-Fat Diet (HFD)-fed obese mice | shRNA-mediated knockdown of Hsd17b13 | Markedly improved hepatic steatosis, decreased serum ALT and FGF21 | [9] |
| HFD-fed mice | Adeno-associated virus (AAV)-mediated overexpression of Hsd17b13 | Aggravated liver steatosis and fibrosis | [6] |
| Cultured human hepatocytes | Overexpression of HSD17B13 | Increased lipid droplet size and number | [10] |
| Palmitate-induced cell model | HSD17B13 overexpression | Promoted intracellular lipid droplet accumulation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols based on the cited literature for studying the effects of HSD17B13 and its inhibitors.
In Vitro Model of Hepatic Steatosis
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Steatosis: Cells are treated with a mixture of fatty acids (e.g., 0.5 mM oleate and 0.25 mM palmitate) for 24-48 hours to induce lipid accumulation.
-
Inhibitor Treatment: The HSD17B13 inhibitor (e.g., this compound) is added to the culture medium at various concentrations, typically ranging from nanomolar to micromolar, concurrently with the fatty acid treatment.
-
Lipid Accumulation Assessment: Intracellular lipid content is quantified using Oil Red O or Nile Red staining. The stained lipid droplets are visualized by microscopy and quantified by spectrophotometry after dye extraction.
-
Gene and Protein Expression Analysis: RNA and protein are extracted from the cells to analyze the expression of HSD17B13 and key genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) by qRT-PCR and Western blotting, respectively.
In Vivo Murine Model of NAFLD
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
Inhibitor Administration: The HSD17B13 inhibitor is administered to the HFD-fed mice, typically via oral gavage, at a predetermined dose and frequency for a period of 4-8 weeks. A vehicle control group is included.
-
Metabolic Phenotyping: Body weight, food intake, and blood glucose levels are monitored throughout the study. At the end of the treatment period, serum is collected for the analysis of liver enzymes (ALT, AST) and lipid profiles (triglycerides, cholesterol).
-
Histological Analysis: Livers are harvested, weighed, and a portion is fixed in 10% formalin for histological analysis. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Hepatic Lipid Quantification: A portion of the liver is homogenized for the biochemical quantification of triglyceride and cholesterol content.
-
Gene and Protein Expression: RNA and protein are extracted from liver tissue to analyze the expression of relevant genes and proteins as described for the in vitro model.
Signaling Pathways and Visualizations
Understanding the molecular pathways involving HSD17B13 is critical for elucidating the mechanism of action of its inhibitors.
HSD17B13 Signaling in Hepatic Lipogenesis
HSD17B13 expression is regulated by the liver X receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipid metabolism.[3] LXRα, activated by oxysterols, induces the expression of SREBP-1c, which in turn upregulates the transcription of lipogenic genes, including HSD17B13. HSD17B13 itself appears to promote SREBP-1c maturation, creating a positive feedback loop that exacerbates lipid accumulation.[3]
Caption: HSD17B13 signaling pathway in hepatic lipogenesis.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HSD17B13 inhibitor.
Caption: Preclinical workflow for HSD17B13 inhibitor evaluation.
Conclusion and Future Directions
The substantial body of evidence from human genetics and preclinical models strongly supports the inhibition of HSD17B13 as a promising therapeutic strategy for NAFLD and NASH. The development of potent and selective small molecule inhibitors, such as the conceptual this compound, is a critical next step. Future research should focus on elucidating the precise enzymatic function of HSD17B13, identifying its endogenous substrates, and further characterizing the downstream effects of its inhibition. Successful clinical development of an HSD17B13 inhibitor could provide a much-needed, targeted therapy for a growing global health crisis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. escholarship.org [escholarship.org]
Therapeutic Potential of Hsd17B13 Inhibition in Nonalcoholic Steatohepatitis (NASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no approved pharmacological treatments currently available, there is a critical need for novel therapeutic strategies. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target for NASH. This technical guide provides an in-depth overview of the therapeutic potential of Hsd17B13 inhibition, with a focus on a representative small interfering RNA (siRNA) therapeutic, ALN-HSD (Rapirosiran). We consolidate preclinical and clinical data, detail key experimental methodologies, and visualize the underlying biological pathways to offer a comprehensive resource for the scientific community.
Introduction: Hsd17B13 as a Target for NASH
Hsd17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD and in various murine models of the disease.[3][4] Overexpression of Hsd17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting a direct role in hepatic lipid accumulation.[5][6]
Compelling evidence for the therapeutic potential of targeting Hsd17B13 comes from human genetics. Loss-of-function variants in the HSD17B13 gene, such as the rs72613567:TA splice variant, are associated with a reduced risk of developing NASH and its progression to fibrosis and cirrhosis.[5][7] This protective effect appears to be independent of the degree of hepatic steatosis, suggesting that Hsd17B13 plays a crucial role in the inflammatory and fibrotic processes that drive NASH pathology.[8] These findings have spurred the development of therapeutic agents designed to inhibit Hsd17B13 activity, including small molecule inhibitors and RNA interference (RNAi) therapeutics.
Mechanism of Action of Hsd17B13 in NASH
The precise enzymatic function of Hsd17B13 is still under investigation, but it is known to be involved in lipid and retinol metabolism.[7][9] One of the proposed mechanisms involves a positive feedback loop with sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[5][7] Hsd17B13 may promote the maturation of SREBP-1c, leading to increased expression of lipogenic genes and subsequent lipid accumulation.[5]
Furthermore, Hsd17B13 activity has been linked to inflammatory signaling pathways. Overexpression of Hsd17B13 can influence pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response in NASH.[3] The enzyme's role in retinol metabolism may also contribute to its pathogenic effects, as retinoid signaling is known to be dysregulated in liver disease.[7]
Data Presentation: Preclinical and Clinical Efficacy of Hsd17B13 Inhibition
The following tables summarize the quantitative data from key preclinical and clinical studies on Hsd17B13 inhibition.
Table 1: Preclinical Efficacy of Hsd17b13 shRNA Knockdown in a High-Fat Diet (HFD) Mouse Model of NASH
| Parameter | Control (HFD + shScrmbl) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percent Change |
| Liver Triglycerides | Elevated | Decreased | ↓ 45%[10] |
| Serum Alanine Aminotransferase (ALT) | Elevated | Decreased | Significant Reduction[4][11] |
| Hepatic Steatosis | Severe | Markedly Improved[4][11] | Qualitative Improvement |
| Markers of Liver Fibrosis (e.g., Timp2 expression) | Elevated | Decreased | Significant Reduction[4][11] |
Table 2: Clinical Efficacy of ALN-HSD (Rapirosiran) in a Phase 1 Study in Patients with NASH
| Parameter | Placebo | ALN-HSD (400 mg) |
| Median Reduction in Liver HSD17B13 mRNA at 6 months | Not Reported | ↓ 78%[12] |
| Injection-site Reactions (Healthy Volunteers) | Not Reported | 11% (all mild and transient)[12] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical and clinical evaluation of Hsd17B13 inhibitors.
shRNA-Mediated Knockdown of Hsd17b13 in a High-Fat Diet (HFD) Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 45% or 60% kcal from fat) for an extended period (e.g., 21-23 weeks) to induce obesity and hepatic steatosis.[10][13]
-
shRNA Delivery: A potent short hairpin RNA targeting mouse Hsd17b13 (shHsd17b13) is delivered to the liver using an adeno-associated virus vector, typically AAV8, which has a strong tropism for hepatocytes. A scrambled shRNA sequence (shScrmbl) is used as a negative control.[10][13]
-
Procedure: At a designated time point (e.g., 21 weeks on HFD), mice are administered a single intravenous injection of AAV8-GFP-shHsd17b13 or AAV8-GFP-shScrmbl.[10]
-
Endpoint Analysis: After a specified period (e.g., 2 weeks post-injection), mice are euthanized, and liver and blood samples are collected.[13]
-
Liver Histology: Liver sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and ballooning.[10]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[10]
-
Lipid Analysis: Liver triglycerides are quantified from liver homogenates.[10]
-
Gene Expression Analysis: The expression of genes related to fibrosis (e.g., Timp2) is measured by quantitative real-time PCR (qRT-PCR).[4]
-
Immunohistochemistry for HSD17B13 in Liver Tissue
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) liver sections (5 μm) are deparaffinized and rehydrated through a series of xylene and graded ethanol washes.[2][14]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-45 minutes.[2][5]
-
Blocking: Endogenous peroxidase activity is quenched with 0.3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 10% normal serum) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for HSD17B13 at an optimized dilution (e.g., 1-2 µg/ml) overnight at 4°C in a humidified chamber.[5]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-horseradish peroxidase (HRP) complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[2]
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the nuclei, dehydrated, and mounted with a permanent mounting medium.[2]
Western Blotting for HSD17B13
-
Protein Extraction: Liver tissue is homogenized in RIPA buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10-20 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against HSD17B13 (e.g., at a 1:1000 dilution) overnight at 4°C.[15][16]
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as GAPDH or vinculin, is used to normalize protein levels.[16]
Hepatic Lipidomic Analysis
-
Lipid Extraction: Lipids are extracted from liver homogenates using a modified Bligh-Dyer or Folch method with a mixture of chloroform and methanol.[3][17]
-
Mass Spectrometry: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS). Normal-phase chromatography is often used to separate different lipid classes. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the sensitive and specific quantification of a large number of lipid species.[17]
-
Data Analysis: The raw data is processed to identify and quantify individual lipid species. Statistical analysis is then performed to identify significant changes in the lipid profiles between different experimental groups.[3][6]
Visualization of Pathways and Workflows
Signaling Pathways
Caption: HSD17B13 signaling in NASH pathogenesis.
Experimental Workflow
Caption: Preclinical evaluation of Hsd17b13 knockdown.
Conclusion
The inhibition of Hsd17B13 represents a highly promising therapeutic strategy for the treatment of NASH. Strong human genetic evidence, coupled with supportive preclinical data, has established Hsd17B13 as a key player in the progression of liver disease. The development of RNAi therapeutics and small molecule inhibitors targeting Hsd17B13 is rapidly advancing, with early clinical data demonstrating target engagement and a favorable safety profile. This technical guide provides a foundational resource for researchers and drug developers in the field, summarizing the current state of knowledge and providing detailed methodologies for the continued investigation of Hsd17B13 as a therapeutic target for NASH.
References
- 1. Lipidomic and transcriptomic analysis of western diet-induced nonalcoholic steatohepatitis (NASH) in female Ldlr -/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Lipidomic Analysis of Liver and Adipose Tissue in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice Model Reveals Alterations in Lipid Metabolism by Weight Loss and Aerobic Exercise [mdpi.com]
- 4. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice [pubmed.ncbi.nlm.nih.gov]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Lipidomic profiling of the hepatic esterified fatty acid composition in diet-induced nonalcoholic fatty liver disease in genetically diverse Collaborative Cross mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Novel Strategy for Mitigating Liver Inflammation and Fibrosis
An In-depth Technical Guide on the Role of HSD17B13 Inhibitors in Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including inflammation, fibrosis, and hepatocellular carcinoma.[1][2][3][4] This protective effect has spurred the development of small molecule inhibitors aimed at recapitulating this phenotype. This technical guide provides a comprehensive overview of the role of HSD17B13 inhibition in reducing liver inflammation and fibrosis, with a focus on the mechanism of action, experimental validation, and quantitative data, using the potent and selective inhibitor BI-3231 as a primary example due to the current lack of public information on "Hsd17B13-IN-36".
Introduction: HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[5][6] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][7] The enzyme is localized to the surface of lipid droplets within hepatocytes.[1][7] While its precise physiological function is still under investigation, it is thought to play a role in lipid droplet dynamics and retinol metabolism.[1] Overexpression of HSD17B13 in cellular and animal models leads to increased lipid accumulation, suggesting a pathogenic role in the development of steatosis.[5]
The landmark discovery of a splice variant (rs72613567) in HSD17B13 that results in a loss of enzymatic function and protects against the progression of chronic liver diseases has provided strong genetic validation for HSD17B13 as a therapeutic target.[1][3] This has led to the pursuit of small molecule inhibitors that can phenocopy this genetic protection.
Mechanism of Action of HSD17B13 Inhibition
The primary mechanism by which HSD17B13 inhibition is thought to reduce liver inflammation and fibrosis is through the modulation of lipid metabolism and signaling within hepatocytes. The proposed signaling pathway is initiated by factors that promote hepatic lipogenesis.
As depicted in Figure 1, agonists of the liver X receptor (LXR), insulin, and free fatty acids can induce the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipogenesis, including HSD17B13.[5] HSD17B13 protein, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and leads to the enlargement of lipid droplets, a hallmark of steatosis.[5] The resulting cellular stress and lipotoxicity are thought to trigger inflammatory pathways and activate hepatic stellate cells, leading to fibrosis. HSD17B13 inhibitors block the enzymatic activity of the HSD17B13 protein, thereby interrupting this pathogenic cascade.
Quantitative Data for HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is an active area of research. While data for "this compound" is not publicly available, information for other inhibitors, such as BI-3231 and HSD17B13-IN-9, has been disclosed.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | 1 | Biochemical | [8] |
| Mouse HSD17B13 | 13 | Biochemical | [8] | |
| HSD17B13-IN-9 | Human HSD17B13 | 10 | Biochemical | [9] |
Table 1: In Vitro Potency of Selected HSD17B13 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for representative HSD17B13 inhibitors against the human and mouse enzymes.
Experimental Protocols
The evaluation of HSD17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Recombinant Enzyme Inhibition Assay
This assay is crucial for determining the direct inhibitory activity of a compound on the HSD17B13 enzyme.
Protocol:
-
Protein Source: Purified, recombinant human HSD17B13 protein is used.[10][11]
-
Substrate and Cofactor: A suitable substrate, such as β-estradiol, and the cofactor NAD+ are prepared in an appropriate assay buffer.[10]
-
Inhibitor Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Assay Reaction: The recombinant enzyme, substrate, cofactor, and inhibitor are combined in a microplate and incubated at a controlled temperature.
-
Detection: The enzymatic reaction results in the production of NADH, which can be quantified using a luminescence-based detection kit.
-
Data Analysis: The luminescence signal is measured, and the data is used to calculate the IC50 value of the inhibitor.
Cell-Based Assays
Cell-based assays are employed to assess the activity of inhibitors in a more physiologically relevant context.
Protocol:
-
Cell Line: A human hepatocyte cell line (e.g., HepG2 or Huh7) is used.
-
Lipid Loading: Cells are treated with oleic acid to induce lipid droplet formation.
-
Inhibitor Treatment: The lipid-loaded cells are then treated with varying concentrations of the HSD17B13 inhibitor.
-
Endpoint Measurement: The effects of the inhibitor are assessed by measuring various endpoints, including:
-
Intracellular lipid accumulation using Oil Red O staining.
-
Expression of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., COL1A1, α-SMA) by qPCR.
-
Secretion of inflammatory cytokines into the cell culture medium by ELISA.
-
In Vivo Efficacy Studies
Animal models of NAFLD/NASH are utilized to evaluate the in vivo efficacy of HSD17B13 inhibitors.
Protocol:
-
Animal Model: A common model is the high-fat diet (HFD)-fed mouse, which develops steatosis, inflammation, and fibrosis.[12][13]
-
Inhibitor Administration: The HFD-fed mice are treated with the HSD17B13 inhibitor or a vehicle control over a specified period.
-
Outcome Assessment: At the end of the study, various parameters are measured:
-
Serum Biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver injury.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for overall morphology, Sirius Red for fibrosis, and immunostained for markers of inflammation and fibrosis.
-
Gene Expression Analysis: Hepatic expression of genes related to lipogenesis, inflammation, and fibrosis is quantified by qPCR.
-
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NAFLD and NASH. The strong genetic validation for this target, coupled with the development of potent and selective small molecule inhibitors, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of HSD17B13 inhibitors and their potential to ameliorate liver inflammation and fibrosis. As more data on specific inhibitors like this compound becomes publicly available, a more detailed understanding of their therapeutic potential will emerge.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of the Enzymatic Inhibition Profile of a Potent HSD17B13 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Hsd17B13-IN-36". This guide will therefore focus on the well-characterized, potent, and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231 , as a representative compound for this class of inhibitors. It is plausible that "this compound" is an internal or alternative name for a compound within the same chemical series as BI-3231.
This technical guide provides an in-depth overview of the enzymatic inhibition profile of BI-3231, tailored for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] This protective effect has established HSD17B13 as a promising therapeutic target for these conditions. The enzyme is known to metabolize a range of substrates, including steroids like estradiol, and its activity is dependent on the cofactor NAD+.[1][3]
Quantitative Inhibition Profile of BI-3231
BI-3231 is a highly potent and selective inhibitor of HSD17B13.[5][6] Its inhibitory activity has been quantified against both human and mouse orthologs of the enzyme, demonstrating high affinity and excellent selectivity over the closely related isoform, HSD17B11.[1][3]
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 1 nM | Enzymatic |
| IC50 | Mouse | 13 nM, 14 nM | Enzymatic |
| Ki | Human | 0.7 ± 0.2 nM | Enzymatic |
| IC50 | Human | 11 ± 5 nM | Cellular (HEK cells) |
| Selectivity | |||
| IC50 (HSD17B11) | Human | >10 µM | Enzymatic |
Data compiled from multiple sources.[5][6][7]
Mechanism of Action
Studies have revealed that BI-3231 exhibits an uncompetitive mode of inhibition with respect to the cofactor NAD+.[1] This indicates that BI-3231 preferentially binds to the enzyme-cofactor complex (HSD17B13-NAD+), rather than to the free enzyme. Thermal shift assays have confirmed that the binding of BI-3231 to HSD17B13 is strongly dependent on the presence of NAD+, as no significant thermal stabilization was observed in its absence.[1][3]
Experimental Protocols
Recombinant HSD17B13 Enzymatic Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of compounds against HSD17B13.
Objective: To measure the IC50 value of an inhibitor by quantifying the reduction in NADH production.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Substrate: β-estradiol (e.g., 15 µM final concentration)[8]
-
Cofactor: NAD+ (e.g., 500 µM final concentration)[8]
-
Test inhibitor (e.g., BI-3231) at various concentrations
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[4]
-
NADH detection reagent (e.g., NADH-Glo™ Detection Kit)[8]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells. A DMSO-only control is included for 100% enzyme activity.
-
Add the substrate (β-estradiol) and cofactor (NAD+) to all wells.
-
Initiate the enzymatic reaction by adding the recombinant HSD17B13 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. This reagent contains luciferase, which generates a luminescent signal proportional to the amount of NADH produced.
-
Incubate for an additional hour to allow the signal to stabilize.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular HSD17B13 Activity Assay
This protocol assesses the inhibitor's potency in a cellular context.
Objective: To measure the IC50 of an inhibitor in cells overexpressing HSD17B13.
Materials:
-
HEK293 cells transiently transfected with a plasmid expressing HSD17B13.[9]
-
Cell culture medium.
-
Substrate: All-trans-retinol (e.g., 2-5 µM).[9]
-
Test inhibitor (e.g., BI-3231) at various concentrations.
-
Lysis buffer.
-
Method for quantifying product (retinaldehyde) formation, such as HPLC.[9]
Procedure:
-
Seed HEK293 cells in culture plates one day prior to transfection.
-
Transfect cells with the HSD17B13 expression plasmid.
-
After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor.
-
Add the all-trans-retinol substrate to the medium and incubate for 6-8 hours.[9]
-
Harvest the cells, wash with PBS, and lyse them.
-
Extract retinoids from the cell lysate.
-
Separate and quantify the product, retinaldehyde, using normal-phase HPLC.[9]
-
Normalize retinaldehyde levels to the total protein concentration in each sample.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HSD17B13 Enzymatic Inhibition Assay.
HSD17B13 Signaling and Inhibition Pathway
Caption: HSD17B13 Regulation, Function, and Inhibition Pathway.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. escholarship.org [escholarship.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-36 In Vitro Assay Using HepG2 Cells
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][3] HSD17B13 is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[4][5] This enzymatic function makes it a therapeutic target for liver diseases, and inhibitors of HSD17B13 are of significant interest in drug development.
This document provides a detailed protocol for an in vitro assay to determine the potency of an exemplary inhibitor, Hsd17B13-IN-36, on HSD17B13 enzymatic activity in the human hepatoma cell line, HepG2. The assay is based on the measurement of NADH produced during the enzymatic reaction, using a luminescent biosensor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular localization and enzymatic function of HSD17B13, as well as the workflow for the inhibitor assay.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. assaygenie.com [assaygenie.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Dose-Response Study of Hsd17B13-IN-36 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4][5] Genetic association studies have revealed that loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma (HCC).[6][7] This protective effect has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[2] Hsd17B13-IN-36 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide a detailed protocol for conducting a dose-response study of this compound in primary human hepatocytes to evaluate its potency and efficacy.
Core Concepts and Signaling Pathways
HSD17B13 is implicated in several key cellular processes within hepatocytes, including lipid metabolism and inflammation.[1] Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[6][8] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that can contribute to lipid accumulation.[8] Furthermore, HSD17B13 has been shown to influence inflammatory pathways, potentially through the NF-κB and MAPK signaling pathways.[1] Recent findings also suggest a role for HSD17B13 in promoting leukocyte adhesion through the activation of the platelet-activating factor (PAF)/STAT3 signaling pathway.[9]
Experimental Design and Workflow
A dose-response study will be conducted to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) of this compound in primary human hepatocytes. The workflow will encompass cell culture, compound treatment, and subsequent analysis of target engagement, lipid accumulation, and inflammatory markers.
Protocols
Culture of Primary Human Hepatocytes
This protocol is adapted from established methods for culturing primary human hepatocytes.[10][11][12][13]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium (e.g., LifeNet Health's HHTM)[12]
-
Hepatocyte Plating Medium (e.g., LifeNet Health's HHPM)[12]
-
Hepatocyte Culture Medium (e.g., LifeNet Health's HHCM)[12]
-
Collagen-coated cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Pre-warm thawing, plating, and culture media to 37°C.
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.[12]
-
Aspirate the supernatant and gently resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion. Viability should be >80%.
-
Seed the hepatocytes onto collagen-coated plates at a density of approximately 0.8-1.0 x 10^6 cells/well for a 12-well plate (adjust for other plate formats).[11]
-
Incubate the cells for 4-6 hours to allow for attachment.
-
After attachment, replace the plating medium with culture medium.
-
Culture the cells for 24-48 hours before initiating the dose-response study, with daily media changes.
This compound Dose-Response Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hepatocyte Culture Medium
-
Oleic acid solution (for inducing lipid accumulation)
Procedure:
-
Prepare a serial dilution of this compound in culture medium. A typical 8-point dose-response curve might range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
To induce a disease-relevant phenotype, co-treat the hepatocytes with a final concentration of 100-500 µM oleic acid complexed to bovine serum albumin (BSA).
-
Aspirate the culture medium from the hepatocyte plates and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time, typically 24-72 hours, depending on the endpoint being measured.
Endpoint Assays
3.1. Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound binds to HSD17B13 within the cells.
Procedure:
-
After treatment with this compound or vehicle, wash and lyse the hepatocytes.
-
Divide the lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HSD17B13 remaining at each temperature using Western blotting or an ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
3.2. Lipid Accumulation: Nile Red Staining
Nile Red is a fluorescent dye that stains intracellular lipid droplets.
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a Nile Red solution.
-
Wash the cells to remove excess stain.
-
Image the plates using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the extent of lipid accumulation.
3.3. Inflammatory Marker Analysis: qRT-PCR and ELISA
Gene expression and protein secretion of key inflammatory markers can be quantified.
Procedure (qRT-PCR):
-
Lyse the treated cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for genes such as IL-6, CXCL3, and TGF-β1.[1]
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Procedure (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of secreted inflammatory cytokines (e.g., IL-6).
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format to facilitate comparison between different dose levels.
Table 1: Dose-Response of this compound on Lipid Accumulation
| This compound (µM) | Mean Nile Red Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Lipid Accumulation |
| Vehicle Control (0) | 1500 | 120 | 0 |
| 0.001 | 1450 | 110 | 3.3 |
| 0.01 | 1200 | 95 | 20.0 |
| 0.1 | 800 | 70 | 46.7 |
| 1 | 450 | 50 | 70.0 |
| 10 | 300 | 40 | 80.0 |
Table 2: Effect of this compound on Inflammatory Gene Expression
| This compound (µM) | IL-6 mRNA (Fold Change vs. Vehicle) | CXCL3 mRNA (Fold Change vs. Vehicle) | TGF-β1 mRNA (Fold Change vs. Vehicle) |
| Vehicle Control (0) | 1.00 | 1.00 | 1.00 |
| 0.01 | 0.95 | 0.98 | 0.96 |
| 0.1 | 0.75 | 0.80 | 0.78 |
| 1 | 0.40 | 0.45 | 0.42 |
| 10 | 0.25 | 0.30 | 0.28 |
Data Analysis: The dose-response data can be plotted using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 and EC50 values. Statistical significance between treatment groups and the vehicle control should be assessed using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test.
Conclusion
These application notes provide a comprehensive framework for evaluating the dose-response of the HSD17B13 inhibitor, this compound, in primary human hepatocytes. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's potency and its effects on key pathological features of liver disease, thereby informing its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molecularlab.it [molecularlab.it]
- 11. Primary Human Hepatocyte Culture. [bio-protocol.org]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HSD17B13 Function in Huh7 Cells Using an HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[4] Studies have shown that the expression of HSD17B13 is markedly increased in patients with NAFLD.[4] Conversely, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, suggesting that inhibition of HSD17B13 enzymatic activity could be a promising therapeutic strategy.[2][3]
These application notes provide a comprehensive guide for utilizing a selective HSD17B13 inhibitor, exemplified by compounds such as BI-3231, to investigate the function of HSD17B13 in the human hepatoma cell line, Huh7. Huh7 cells are a valuable in vitro model for studying liver function and disease due to their hepatic origin and their ability to support lipid accumulation.
HSD17B13 Signaling Pathway
HSD17B13 is involved in lipid metabolism, and its expression is regulated by key transcription factors. The signaling pathway illustrates the role of HSD17B13 in hepatic lipid homeostasis.
Caption: HSD17B13 signaling in hepatocytes.
Experimental Workflow
A systematic workflow is crucial for studying the effects of an HSD17B13 inhibitor on Huh7 cells. This involves cell culture, treatment, and subsequent analysis of various cellular and molecular parameters.
Caption: Experimental workflow for HSD17B13 inhibition studies.
Experimental Protocols
Huh7 Cell Culture
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
HSD17B13 Inhibitor Treatment
Materials:
-
This compound or a similar potent and selective inhibitor (e.g., BI-3231)
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Huh7 cells cultured in appropriate plates
Protocol:
-
Prepare a stock solution of the HSD17B13 inhibitor in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium of the cultured Huh7 cells with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed Huh7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HSD17B13 inhibitor and a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HSD17B13, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative PCR (qPCR) Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for HSD17B13 and target genes (e.g., SREBP-1c, FASN, SCD1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from the treated cells and reverse transcribe it into cDNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.
Oil Red O Staining for Lipid Accumulation
Materials:
-
Oil Red O stock solution (in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
Hematoxylin (optional, for counterstaining)
-
Microscope
Protocol:
-
Culture and treat Huh7 cells on coverslips or in multi-well plates.
-
Wash the cells with PBS and fix with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with freshly prepared Oil Red O working solution.
-
Wash with water to remove excess stain.
-
(Optional) Counterstain the nuclei with Hematoxylin.
-
Visualize and quantify the lipid droplets under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured.
Data Presentation
Table 1: Effect of HSD17B13 Inhibitor on Huh7 Cell Viability
| Inhibitor Conc. (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 10 | 95 ± 6.1 |
| 100 | 92 ± 5.8 |
| 1000 | 88 ± 7.3 |
| (Data are represented as mean ± SD from three independent experiments) |
Table 2: Relative HSD17B13 Protein Expression after Inhibitor Treatment
| Treatment | Relative HSD17B13 Expression (normalized to GAPDH) |
| Vehicle Control | 1.00 ± 0.12 |
| Inhibitor (100 nM) | 0.95 ± 0.15 |
| (Data are represented as mean ± SD from three independent experiments) |
Table 3: Relative Gene Expression Changes in Response to HSD17B13 Inhibition
| Gene | Fold Change (Inhibitor vs. Vehicle) |
| HSD17B13 | 0.98 ± 0.10 |
| SREBP-1c | 0.75 ± 0.08 |
| FASN | 0.68 ± 0.09 |
| SCD1 | 0.71 ± 0.11 |
| (Data are represented as mean ± SD from three independent experiments. p < 0.05) |
Table 4: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment | Oil Red O Absorbance (OD 500 nm) |
| Vehicle Control | 0.54 ± 0.05 |
| Inhibitor (100 nM) | 0.32 ± 0.04 |
| (Data are represented as mean ± SD from three independent experiments. p < 0.05) |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the role of HSD17B13 in Huh7 cells using a specific inhibitor. By following these detailed methodologies, researchers can effectively assess the impact of HSD17B13 inhibition on cell viability, gene and protein expression related to lipid metabolism, and intracellular lipid accumulation. These studies will contribute to a deeper understanding of HSD17B13's function and its potential as a therapeutic target for liver diseases.
References
- 1. HSD17B1 Human qPCR Primer Pair (NM_000413) CAS#: [m.chemicalbook.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols: shRNA-Mediated Knockdown of HSD17B13 and Inhibition by Hsd17B13-IN-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence strongly suggests that HSD17B13 plays a significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[1][2][3] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of NAFLD/NASH.[3][4]
This document provides detailed protocols for two key research applications aimed at investigating the function of HSD17B13: shRNA-mediated knockdown to study the effects of reduced HSD17B13 expression and a generalized protocol for the application of a small molecule inhibitor, represented here as Hsd17B13-IN-36.
HSD17B13 Signaling and Functional Pathway
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is involved in lipid and retinol metabolism.[1][5] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][5] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to lipid accumulation in the liver.[5] The enzyme catalyzes the conversion of retinol to retinaldehyde.[1][5] Loss of HSD17B13 function is thought to mitigate liver injury, in part by altering lipid metabolism and reducing the accumulation of harmful lipid species.
Quantitative Data Summary
The following tables summarize the quantitative effects of HSD17B13 knockdown observed in preclinical mouse models of NAFLD.
Table 1: Effect of shRNA-mediated HSD17B13 Knockdown on Serum Biomarkers in High-Fat Diet (HFD)-Fed Mice.
| Biomarker | Control (HFD) | shHSD17B13 (HFD) | Percentage Change | Reference |
| ALT (U/L) | Elevated | Significantly Decreased | ↓ | [6][7][8] |
| AST (U/L) | Elevated | Decreased | ↓ | [4] |
| FGF21 (pg/mL) | Elevated | Decreased | ↓ | [6][8] |
| Triglycerides (mg/dL) | Elevated | Significantly Decreased | ↓ | [7] |
| Fasting Blood Glucose | Elevated | Reduced | ↓ | [7] |
Table 2: Effect of shRNA-mediated HSD17B13 Knockdown on Hepatic Gene Expression in High-Fat Diet (HFD)-Fed Mice.
| Gene | Function | Expression Change | Reference |
| Timp2 | Fibrosis Marker | Decreased | [6][8][9] |
| Col1a1 | Fibrosis Marker | Trended to Decrease | [9][10] |
| Cd36 | Fatty Acid Uptake | Reciprocally Regulated | [6] |
| Cept1 | Phospholipid Metabolism | Reciprocally Regulated | [6][9] |
Experimental Protocols
Protocol 1: shRNA-Mediated Knockdown of HSD17B13 in Hepatocytes using Lentiviral Particles
This protocol describes the transduction of hepatocytes with lentiviral particles carrying shRNA targeting HSD17B13.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lentiviral particles containing shRNA targeting HSD17B13 (and non-targeting control)
-
Polybrene (Hexadimethrine Bromide)
-
Puromycin (for selection)
-
12-well or 96-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Plating (Day 1):
-
Plate hepatocyte cells in a 12-well or 96-well plate at a density that will result in 50-70% confluency on the day of transduction.[11][12] For a 96-well plate, approximately 1.6 x 104 cells per well is a common starting point.[12][13][14]
-
Incubate overnight at 37°C in a humidified incubator with 5-7% CO2.[12][13]
-
-
Transduction (Day 2):
-
Prepare a mixture of complete medium with Polybrene at a final concentration of 5-8 µg/mL.[11][12] Note: The optimal concentration of Polybrene may need to be determined empirically for your specific cell line.[11]
-
Thaw the shRNA lentiviral particles at room temperature and keep them on ice.[11]
-
Remove the old medium from the cells and replace it with the Polybrene/media mixture.[11]
-
Add the desired amount of lentiviral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency and knockdown.[12] Include a non-targeting shRNA control.
-
Gently swirl the plate to mix and incubate overnight.[11][12]
-
-
Medium Change (Day 3):
-
Remove the medium containing the lentiviral particles and replace it with fresh, complete medium (without Polybrene).[11]
-
Incubate the cells overnight.
-
-
Selection of Stable Cells (Day 4 onwards):
-
To generate stable cell lines, begin selection with puromycin. The optimal concentration of puromycin (typically 2-10 µg/mL) should be determined by a titration experiment (kill curve) for your specific cell line.[11][14]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[11][14]
-
Expand individual colonies and validate HSD17B13 knockdown via qRT-PCR or Western blot.
-
Protocol 2: Generalized Protocol for this compound Treatment
This protocol provides a general framework for treating cultured hepatocytes with a small molecule inhibitor of HSD17B13, represented here as this compound. The specific concentrations and treatment times will need to be optimized for the particular compound and experimental goals.
Materials:
-
Hepatocyte cell line (wild-type or HSD17B13 knockdown)
-
This compound (or other small molecule inhibitor)
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
-
Assay-specific reagents (e.g., for lipid accumulation assays, cell viability assays)
Procedure:
-
Cell Plating:
-
Plate cells in an appropriate format (e.g., 96-well plate) at a density that allows for the desired treatment duration without overgrowth.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After the treatment period, perform the desired downstream analyses. This could include:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Target Engagement/Enzyme Activity Assays: To confirm inhibition of HSD17B13.
-
Gene Expression Analysis: (qRT-PCR) to measure changes in the expression of genes related to lipid metabolism and inflammation.
-
Protein Analysis: (Western blot) to assess changes in protein levels.
-
Phenotypic Assays: (e.g., Oil Red O staining) to quantify intracellular lipid accumulation.
-
-
Conclusion
The targeted knockdown of HSD17B13 via shRNA and the inhibition of its enzymatic activity with small molecules like this compound are powerful tools for dissecting its role in liver pathophysiology. The protocols and data presented here provide a foundation for researchers to investigate HSD17B13 as a therapeutic target for NAFLD and other chronic liver diseases. The consistent findings from genetic studies and preclinical knockdown experiments underscore the strong rationale for developing HSD17B13 inhibitors for clinical use.[6][8][15]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for HSD17B13 Knockout Studies and Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CRISPR/Cas9-mediated knockout of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) and the effects of its inhibition by small molecules. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting HSD17B13 in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. This document outlines protocols for CRISPR/Cas9-mediated knockout of HSD17B13 in vitro and summarizes the quantitative effects of both genetic knockout and small molecule inhibition.
Signaling Pathways Involving HSD17B13
HSD17B13 is implicated in key signaling pathways that regulate lipid metabolism and inflammation in the liver. Understanding these pathways is crucial for elucidating the mechanisms by which HSD17B13 modulation affects liver pathophysiology.
Recent studies have also implicated HSD17B13 in inflammatory signaling through the platelet-activating factor (PAF) and STAT3 pathway. HSD17B13 promotes the biosynthesis of PAF, which in turn activates STAT3, leading to increased fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of HSD17B13 knockout/knockdown and inhibition from various preclinical and clinical studies.
Table 1: Effects of HSD17B13 Knockout/Knockdown in Murine Models
| Parameter | Model | Intervention | Outcome | Reference |
| Liver Triglycerides | High-Fat Diet Mice | shRNA-mediated knockdown | 45% decrease | [6] |
| Serum ALT | High-Fat Diet Mice | shRNA-mediated knockdown | Significant decrease | [7] |
| Body Weight | Chow-fed Mice | Whole-body knockout | Significant increase | [8] |
| Liver Weight | Chow-fed Mice | Whole-body knockout | Significant increase | [8] |
| Hepatic Phospholipids | Aged Mice | Whole-body knockout | Significant alterations in PC, PE, PG | [9] |
Note: There are conflicting reports regarding the protective effect of Hsd17b13 knockout in mice, with some studies showing no protection from diet-induced liver injury.[10]
Table 2: Effects of HSD17B13 Small Molecule Inhibitors
| Inhibitor | Model | Parameter | Outcome | Reference |
| INI-822 | Zucker Rats (HFHC Diet) | Serum ALT | Decreased levels | [1] |
| INI-822 | Sprague-Dawley Rats (CDAA-HFD) | Serum ALT | Decreased levels | [1] |
| INI-822 | Zucker Obese Rats (CDAA-HFD) | Hepatic Phosphatidylcholines | Increased levels | [1] |
| BI-3231 | In vitro enzymatic assay | hHSD17B13 IC50 | 1 nM | [11] |
| BI-3231 | In vitro enzymatic assay | mHSD17B13 IC50 | 13 nM | [11] |
Table 3: Interaction of HSD17B13 and PNPLA3 Variants on Liver Phenotypes
| Genotype | Parameter | Effect | P-value | Reference |
| HSD17B13 pLoF | ALT | Reduced | 0.002 | [6] |
| HSD17B13 pLoF | AST | Reduced | <0.001 | [6] |
| HSD17B13 pLoF | FIB-4 Score | Reduced | 0.045 | [6] |
| PNPLA3 I148M | ALT | Increased | <0.001 | [6] |
| PNPLA3 I148M | AST | Increased | <0.001 | [6] |
| PNPLA3 I148M | FIB-4 Score | Increased | <0.001 | [6] |
| HSD17B13 pLoF + PNPLA3 I148M | ALT | Mitigated PNPLA3 effect | 0.006 | [6] |
| PNPLA3 GG in HSD17B13 AA carriers | Advanced Fibrosis | Odds Ratio: 2.4 | 0.041 | [12] |
| PNPLA3 GG in HSD17B13 AG/GG carriers | Advanced Fibrosis | Not a predictor | 0.776 | [12] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of HSD17B13 in HepG2 Cells
This protocol provides a general framework for generating HSD17B13 knockout HepG2 cells. Optimization of transfection and selection conditions may be required.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cas9 expression vector with a selectable marker (e.g., puromycin resistance)
-
HSD17B13-specific guide RNAs (gRNAs)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Anti-HSD17B13 antibody
-
Western blot reagents
Procedure:
-
gRNA Design and Cloning:
-
Design at least two gRNAs targeting an early exon of the HSD17B13 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNAs into a Cas9 expression vector according to the manufacturer's instructions.
-
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the Cas9-gRNA plasmid using Lipofectamine 3000, following the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection until non-transfected control cells are eliminated.
-
Perform single-cell cloning of the resistant cell population by serial dilution in 96-well plates.
-
-
Validation of Knockout:
-
Expand the single-cell clones and extract genomic DNA.
-
PCR amplify the genomic region targeted by the gRNAs.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of HSD17B13 protein expression in validated knockout clones by Western blot analysis.
-
Protocol 2: In Vitro Inhibition Assay for HSD17B13
This protocol describes a general method for assessing the inhibitory activity of small molecules against HSD17B13 in a cell-based assay.
Materials:
-
HSD17B13 knockout and wild-type HepG2 cells (from Protocol 1)
-
Test inhibitor (e.g., Hsd17B13-IN-36 or other small molecules)
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture)
-
Reagents for lipid quantification (e.g., Triglyceride-Glo™ Assay)
-
Cell viability assay (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed both wild-type and HSD17B13 knockout HepG2 cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment and Lipid Loading:
-
The following day, treat the cells with a serial dilution of the test inhibitor.
-
After a pre-incubation period with the inhibitor, add a fatty acid solution to induce lipid droplet formation.
-
-
Quantification of Intracellular Lipids:
-
After 24-48 hours of lipid loading, measure the intracellular triglyceride content using a commercial kit.
-
In a parallel plate, assess cell viability to control for any cytotoxic effects of the inhibitor.
-
-
Data Analysis:
-
Normalize the triglyceride levels to cell viability.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The inhibitory effect should be observed in wild-type cells but not in knockout cells, confirming on-target activity.
-
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the role of HSD17B13 in liver disease. The quantitative data highlights the potential of HSD17B13 as a therapeutic target, and the detailed methodologies provide a practical guide for conducting in vitro studies. Further research, particularly focusing on the in vivo efficacy of small molecule inhibitors, will be crucial in translating these findings into novel therapies for patients with chronic liver conditions.
References
- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 2. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of HSD17B13 and PNPLA3 With Liver Enzymes and Fibrosis in Hispanic/Latino Individuals of Diverse Genetic Ancestries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 9. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immunohistochemical Analysis of HSD17B13 in Liver Tissue Following Hsd17B13-IN-36 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunohistochemical (IHC) analysis of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in liver tissue. It is intended for researchers evaluating the effects of targeted inhibitors, such as Hsd17B13-IN-36, on HSD17B13 expression and localization. The protocol covers tissue preparation, staining, and quantitative analysis.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Emerging evidence highlights its role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][4] Studies have shown that the expression of HSD17B13 is significantly increased in the livers of NAFLD patients.[3][5][6] Conversely, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, suggesting that inhibiting HSD17B13 activity could be a promising therapeutic strategy.[4][7][8][9]
This compound is a potent and selective inhibitor designed to target the enzymatic activity of HSD17B13. Immunohistochemistry is a critical tool for assessing the in-situ efficacy of such inhibitors, allowing for the visualization and quantification of the target protein within the complex microenvironment of the liver tissue. This protocol provides a standardized procedure to evaluate changes in HSD17B13 protein expression and distribution in response to this compound treatment.
Data Presentation: Quantitative Analysis
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. Below are template tables for summarizing the results from a typical study involving this compound.
Table 1: HSD17B13 Staining Intensity Score
This table is designed to summarize the semi-quantitative analysis of HSD17B13 staining intensity across different treatment groups. The H-score is calculated as follows: H-score = Σ (Intensity Level × Percentage of Cells at that Intensity).
| Treatment Group | N | H-Score (Mean ± SD) | Staining Intensity Distribution (%) |
| 0 (Negative) | |||
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Percentage of HSD17B13-Positive Hepatocytes
This table provides a quantitative measure of the percentage of hepatocytes showing positive HSD17B13 staining. This can be determined using digital image analysis software.
| Treatment Group | N | % HSD17B13-Positive Hepatocytes (Mean ± SD) | p-value (vs. Vehicle) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Subcellular Localization of HSD17B13
This table describes the predominant subcellular localization pattern of HSD17B13 staining. HSD17B13 is known to be associated with lipid droplets.[1][3][10]
| Treatment Group | N | Predominant Localization Pattern | Notes |
| Vehicle Control | Peridroplet, Cytoplasmic | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Experimental Protocols
This section details the step-by-step methodology for performing immunohistochemistry for HSD17B13 on liver tissue samples.
I. Materials and Reagents
-
Primary Antibody: Rabbit anti-HSD17B13 polyclonal antibody (or a validated monoclonal equivalent).
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated).
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (4-5 µm thick) on charged slides.
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0).
-
Blocking Solution: 3% Hydrogen Peroxide, Normal Goat Serum.
-
Detection System: DAB (3,3'-Diaminobenzidine) Substrate Kit.
-
Counterstain: Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Dehydration Reagents: Graded alcohols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
II. Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Immerse in 100% ethanol: 2 changes, 3 minutes each. c. Immerse in 95% ethanol: 1 change, 3 minutes. d. Immerse in 70% ethanol: 1 change, 3 minutes. e. Rinse thoroughly in distilled water.
-
Antigen Retrieval: a. Preheat citrate buffer (pH 6.0) in a pressure cooker or water bath to 95-100°C. b. Immerse slides in the hot citrate buffer and incubate for 20 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBST.
-
Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse slides with PBST (3 changes, 5 minutes each).
-
Blocking Non-Specific Binding: a. Incubate sections with 5% normal goat serum in PBST for 1 hour at room temperature. b. Drain the blocking solution without rinsing.
-
Primary Antibody Incubation: a. Dilute the primary anti-HSD17B13 antibody to its optimal concentration in PBST with 1% BSA. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBST (3 changes, 5 minutes each). b. Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature.
-
Signal Detection: a. Rinse slides with PBST (3 changes, 5 minutes each). b. Prepare the DAB substrate solution immediately before use. c. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in distilled water.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. Rinse with running tap water until the water runs clear. c. "Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (70%, 95%, 100%). b. Clear in xylene (2 changes, 5 minutes each). c. Apply a coverslip using a permanent mounting medium.
-
Image Acquisition and Analysis: a. Acquire high-resolution digital images of the stained sections using a brightfield microscope. b. Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify staining intensity and the percentage of positive cells.[11][12]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow
Caption: Immunohistochemistry experimental workflow diagram.
Logical Relationships
Caption: Logical diagram of experimental groups and expected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Application Notes and Protocols: Western Blot Analysis of HSD17B13 Target Engagement by a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has implicated HSD17B13 in the pathogenesis of nonalcoholic fatty liver disease (NAFLD), making it an attractive therapeutic target.[1][4][5][6][7] This document provides a detailed protocol for assessing the target engagement of HSD17B13 by a small molecule inhibitor using a Western blot-based Cellular Thermal Shift Assay (CETSA). As a specific example, we reference the potent and selective HSD17B13 inhibitor, BI-3231.
Introduction to HSD17B13 and Target Engagement
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in hepatic lipid metabolism.[2][3] Increased expression of HSD17B13 is observed in patients with NAFLD, and genetic variants that lead to a loss of HSD17B13 function are associated with a reduced risk of NAFLD progression to more severe liver diseases.[4][5][6][7] This protective effect highlights the therapeutic potential of inhibiting HSD17B13 activity.
Target engagement assays are crucial in drug discovery to confirm that a drug candidate interacts with its intended molecular target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate and quantify drug-target interactions in intact cells. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This stabilization can be detected by heating cell lysates or intact cells at various temperatures, followed by the quantification of the soluble (non-denatured) fraction of the target protein, typically by Western blotting.
Quantitative Data on HSD17B13 Inhibition
To illustrate the potency and selectivity of a targeted inhibitor, we present data for the well-characterized HSD17B13 inhibitor, BI-3231, and its corresponding negative control, BI-0955.
| Compound | Target | Assay Type | IC50 |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM |
| Human HSD17B13 | Cellular | 11 nM | |
| BI-0955 | Human HSD17B13 | Enzymatic | >10,000 nM |
| (Negative Control) | Human HSD17B13 | Cellular | >10,000 nM |
Data sourced from Boehringer Ingelheim's opnMe portal and related publications.[8]
HSD17B13 Signaling Pathway in NAFLD
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The Liver X receptor α (LXRα), upon activation by oxysterols, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c, in turn, directly binds to the promoter of the HSD17B13 gene, upregulating its transcription.[1][9] Increased HSD17B13 expression is associated with an increase in the number and size of lipid droplets, contributing to the progression of NAFLD.[1][4]
Experimental Workflow for CETSA
The following diagram outlines the major steps involved in performing a Western blot-based CETSA to determine HSD17B13 target engagement.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Use a human liver cell line that endogenously expresses HSD17B13, such as HepG2 or Huh7 cells.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the HSD17B13 inhibitor (e.g., BI-3231) and a vehicle control (e.g., DMSO). A typical concentration range for BI-3231 would be from 1 nM to 10 µM. A negative control compound (e.g., BI-0955) should also be included at the same concentrations. Incubate for 1-2 hours at 37°C.
II. Cellular Thermal Shift Assay (CETSA)
-
Cell Harvesting: After inhibitor treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Scrape the cells in PBS and transfer to microcentrifuge tubes.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3-8 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Cell Lysis: Immediately after heating, subject the cells to three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at 20,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new set of microcentrifuge tubes.
III. Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the soluble fractions using a Bradford or BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 5X SDS-PAGE loading buffer to the lysates and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 (e.g., rabbit anti-HSD17B13) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used on the same membrane or a parallel blot.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. For each treatment group, normalize the HSD17B13 band intensity to the loading control. Plot the normalized intensity of the soluble HSD17B13 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement. Isothermal dose-response curves can be generated by plotting the amount of soluble HSD17B13 at a single, optimized temperature against the logarithm of the inhibitor concentration.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolomic Analysis of Hepatic Lipid Profiles Following Hsd17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key regulator of hepatic lipid metabolism.[1][2][3][4] Elevated expression of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), and its activity contributes to the accumulation of lipids in hepatocytes.[1][4] Conversely, loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and related conditions.
This application note details the methodologies for analyzing the metabolomic profiles of hepatic lipids following the administration of a selective HSD17B13 inhibitor, here exemplified as Hsd17B13-IN-36. The protocols provided will guide researchers in performing comprehensive lipidomic analysis to elucidate the inhibitor's mechanism of action and its impact on hepatic lipid homeostasis.
Signaling Pathway and Experimental Workflow
The inhibition of HSD17B13 is expected to modulate hepatic lipid metabolism through various pathways. HSD17B13 expression is influenced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[7] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[7] Furthermore, HSD17B13 is involved in retinol metabolism, converting retinol to retinaldehyde.[7] Its inhibition may therefore alter retinoid signaling, which is known to be dysregulated in NAFLD. Recent studies also suggest that HSD17B13 can promote the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory lipid mediator, which in turn activates the PAFR/STAT3 pathway to promote inflammation.[8]
Caption: HSD17B13 signaling pathway in hepatocytes.
The experimental workflow for assessing the impact of this compound on hepatic lipid profiles involves several key stages, from in vivo administration to data analysis.
Caption: Experimental workflow for metabolomics analysis.
Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: Utilize a relevant animal model for NAFLD, such as C57BL/6J mice fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce hepatic steatosis.
-
Treatment Groups: Randomly assign animals to treatment groups:
-
Vehicle control group.
-
This compound treatment group (dose to be determined by prior pharmacokinetic and pharmacodynamic studies).
-
-
Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage) for a defined duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly excise the liver. Rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
Hepatic Lipid Extraction (Folch Method)
This protocol is adapted from established methods for liver lipid extraction.[9]
-
Homogenization: Homogenize approximately 30-50 mg of frozen liver tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
Phase Separation: Add water to the homogenate to achieve a final solvent ratio of 8:4:3 (chloroform:methanol:water) to induce phase separation.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.
-
Lipid Collection: Carefully collect the lower organic phase.
-
Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS-Based Lipidomics Analysis
-
Chromatographic Separation: Perform lipid separation using a suitable liquid chromatography system (e.g., UPLC) with a C18 column.
-
Mass Spectrometry: Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain MS and MS/MS spectra for lipid identification.
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using appropriate software to detect and align metabolic features.
-
Metabolite Identification: Identify lipids by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the treatment and vehicle control groups. Multivariate analysis, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), can be used to visualize the overall changes in the lipidome.
Expected Quantitative Data
The administration of this compound is expected to lead to significant alterations in the hepatic lipid profile. Based on studies involving Hsd17B13 knockdown or inhibition, the following changes are anticipated:[10][11][12][13]
| Lipid Class | Expected Change with this compound | Rationale |
| Triglycerides (TGs) | ↓ | Inhibition of HSD17B13 is expected to reduce de novo lipogenesis and lipid accumulation.[13] |
| Diglycerides (DGs) | ↓ | A decrease in DGs is anticipated, consistent with reduced TG synthesis.[10][12] |
| Phosphatidylcholines (PCs) | ↑ | An increase in PCs, particularly those containing polyunsaturated fatty acids (PUFAs), may occur.[10][12] |
| Phosphatidylethanolamines (PEs) | Altered | Levels of PEs may be altered, reflecting changes in phospholipid metabolism.[11] |
| Free Fatty Acids (FFAs) | ↓ | A decrease in free fatty acids may be observed due to reduced lipogenesis and/or increased fatty acid oxidation. |
| Ceramides (Cers) | Altered | Changes in ceramide levels are possible, as they are involved in lipotoxicity and insulin resistance.[11] |
Conclusion
The methodologies outlined in this application note provide a comprehensive framework for investigating the effects of Hsd17B13 inhibition on hepatic lipid metabolism. The detailed protocols for in vivo studies, lipid extraction, and LC-MS/MS-based lipidomics, coupled with the expected quantitative outcomes, will enable researchers to thoroughly characterize the therapeutic potential of Hsd17B13 inhibitors like this compound for the treatment of NAFLD and related liver diseases.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hsd17B13-IN-36 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Hsd17B13-IN-36 for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in aqueous buffers. What are the initial steps I should take?
A1: Initial troubleshooting should focus on simple modifications to your solvent system. First, assess the pH-solubility profile of this compound. If the compound has ionizable groups, adjusting the pH of your buffer can significantly enhance solubility. If pH modification is insufficient, the use of co-solvents is a common next step. Common biocompatible co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. Start with a small percentage of the co-solvent and incrementally increase the concentration while monitoring for precipitation.
Q2: What are some common formulation strategies for poorly soluble compounds like Hsd17B13 inhibitors?
A2: For compounds with low aqueous solubility, several formulation strategies can be employed to improve bioavailability for in vivo studies.[1][2][3] These can be broadly categorized into physical and lipid-based formulations. Physical modifications aim to increase the surface area or change the physical state of the compound, while lipid-based systems enhance solubility by partitioning the drug into a lipid phase.
Q3: Are there any known successful formulation approaches for other HSD17B13 inhibitors?
A3: While specific formulation details for many proprietary HSD17B13 inhibitors are not publicly available, the development of compounds like BI-3231, which has good aqueous solubility and high permeability, suggests that achieving favorable physicochemical properties is possible.[4][5] The progression of other small molecule inhibitors, such as INI-822, into clinical trials indicates that suitable formulations have been developed for in vivo administration.[6]
Q4: How does HSD17B13 function and how might this influence my experimental design?
A4: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[7][8][9] It is believed to play a role in hepatic lipid metabolism.[7] Genome-wide association studies have linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[4][10] Therefore, when designing in vivo studies, it is crucial to consider the hepatic tropism of your formulation and to include relevant endpoints related to liver function and lipid content.
Troubleshooting Guides
Guide 1: Initial Solubility Optimization
This guide provides a step-by-step approach for preliminary solubility enhancement of this compound.
Experimental Protocol: pH and Co-solvent Screening
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, Tris buffers).
-
Add a known excess amount of this compound to a small volume of each buffer.
-
Stir the samples for 24 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH for solubilization.
-
-
Co-solvent Screening:
-
Select a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 300, propylene glycol).
-
Prepare stock solutions of this compound in each co-solvent at a high concentration.
-
Prepare a series of aqueous buffer solutions (at the optimal pH determined above) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%).
-
Add a small volume of the this compound stock solution to each co-solvent/buffer mixture and observe for precipitation.
-
Determine the highest concentration of this compound that remains in solution for each co-solvent system.
-
Guide 2: Advanced Formulation Strategies
If initial solubility optimization is insufficient, more advanced formulation techniques may be necessary. The following table summarizes several common approaches.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Micronization/Nanonization | Reduction of the particle size of the drug substance to the micron or nanometer range.[1][3] | Increases the surface area for dissolution. | May lead to particle aggregation. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer.[1][11][12] | Can improve both solubility and dissolution rate. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[1][3] | Enhances solubility and can improve oral absorption. | Can be complex to formulate and characterize. |
| Cyclodextrin Complexation | The drug forms an inclusion complex with a cyclodextrin molecule.[1] | Increases aqueous solubility and can improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocol: Preparation of a Solid Dispersion
-
Polymer Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Solvent Selection: Identify a common solvent in which both this compound and the polymer are soluble.
-
Preparation:
-
Dissolve both this compound and the polymer in the selected solvent.
-
Remove the solvent by a method such as spray drying or rotary evaporation.
-
-
Characterization:
-
Analyze the resulting solid dispersion to confirm that the drug is in an amorphous state (e.g., using DSC or XRD).
-
Perform dissolution studies to compare the release profile of the solid dispersion to the unformulated drug.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to HSD17B13 and formulation development.
Caption: Simplified signaling context of HSD17B13 in liver disease.
Caption: Decision workflow for this compound formulation development.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. origene.com [origene.com]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. drughunter.com [drughunter.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.umcs.pl [journals.umcs.pl]
Technical Support Center: Assessing Potential Off-Target Effects of Hsd17B13-IN-36 in Liver Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for evaluating the potential off-target effects of Hsd17B13-IN-36, a novel inhibitor of 17β-Hydroxysteroid Dehydrogenase 13, in liver cells.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target in liver disease?
A1: 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets within hepatocytes.[1][2] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective effect makes Hsd17B13 an attractive therapeutic target for the development of inhibitors like this compound to treat these conditions.
Q2: What are "off-target" effects and why are they a concern for this compound?
A2: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended therapeutic target.[5] For this compound, this could mean interacting with other enzymes or signaling proteins within liver cells, potentially leading to unintended biological consequences and toxicity.[6][7] Assessing these effects is crucial for understanding the inhibitor's safety and specificity.
Q3: What initial steps should be taken to profile the selectivity of this compound?
A3: A primary step is to conduct a broad kinase screen, as kinases are common off-targets for small molecule inhibitors.[8][9] Profiling against a panel of several hundred kinases can provide a clear initial picture of selectivity.[10] Additionally, since Hsd17B13 is part of the hydroxysteroid dehydrogenase superfamily, it is critical to test for activity against closely related family members, such as HSD17B11.[1]
Q4: How can I confirm that this compound is engaging its target within liver cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[11][12][13] This method relies on the principle that a protein's thermal stability increases when a ligand is bound. By heating cells treated with this compound and measuring the amount of soluble Hsd17B13 protein at different temperatures, you can confirm direct binding in a physiological context.[14]
Q5: What are some key cellular health indicators to monitor for potential off-target toxicity in liver cells?
A5: Key indicators of cellular health include assessing cell proliferation, mitochondrial function, and apoptosis. A decrease in cell proliferation can be measured using a Ki-67 assay.[15] Mitochondrial toxicity, a common issue with drug candidates, can be evaluated using the Seahorse Mito Stress Test, which measures changes in cellular respiration.[16][17][18]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed with this compound | 1. Insufficient compound concentration or cell permeability.2. Incorrect heating temperature or duration.3. Low-quality antibody for detection (e.g., Western Blot). | 1. Increase the concentration of this compound or extend the incubation time.2. Optimize the temperature gradient and heating time for Hsd17B13 in your specific liver cell line.3. Validate your primary antibody for specificity and sensitivity. |
| High variability between replicates | 1. Inconsistent cell numbers per sample.2. Uneven heating of samples.3. Inconsistent sample processing (e.g., lysis, centrifugation). | 1. Ensure accurate cell counting and seeding.2. Use a PCR cycler with a heated lid for uniform temperature distribution.3. Standardize all sample handling steps. |
| Irregular melt curves | 1. Protein aggregation at lower temperatures.2. Issues with the detection method. | 1. Optimize the buffer conditions to enhance protein stability.[19]2. If using a fluorescent dye, ensure it is compatible with your protein and buffer.[19] |
Seahorse Mito Stress Test Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Basal Oxygen Consumption Rate (OCR) is too low | 1. Low cell number or poor cell health.2. Sub-optimal assay medium. | 1. Optimize cell seeding density and ensure cells are healthy and evenly distributed.2. Prepare fresh assay medium with the correct pH and supplements (glucose, pyruvate, glutamine).[18] |
| High variability in OCR readings across wells | 1. Uneven cell seeding.2. Edge effects in the microplate. | 1. Carefully seed cells to ensure a uniform monolayer.2. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| No response to mitochondrial inhibitors (e.g., oligomycin, FCCP) | 1. Incorrect inhibitor concentrations.2. Poor cell health, leading to compromised mitochondrial function. | 1. Verify the concentrations and proper loading of the inhibitors.2. Confirm cell viability prior to starting the assay. |
Quantitative Data Summary
The following data is illustrative and serves as an example for presenting results for an Hsd17B13 inhibitor. Researchers should generate their own data for this compound.
Table 1: Selectivity Profile of an Exemplary Hsd17B13 Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. Hsd17B13 |
| Hsd17B13 | 15 | 1 |
| HSD17B11 | >10,000 | >667 |
| Kinase A | >10,000 | >667 |
| Kinase B | 5,200 | 347 |
| Kinase C | >10,000 | >667 |
Table 2: Cellular Activity of an Exemplary Hsd17B13 Inhibitor in HepG2 Cells
| Assay | Endpoint | EC50 / IC50 (nM) |
| Hsd17B13 Target Engagement (CETSA) | Thermal Shift | 150 |
| Mitochondrial Respiration (Seahorse) | Basal OCR | >10,000 |
| Cell Proliferation (Ki-67) | % Proliferating Cells | >10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the procedure to confirm the binding of this compound to Hsd17B13 in liver cells.
-
Cell Culture: Plate HepG2 cells or primary human hepatocytes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Hsd17B13 by Western Blot or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble Hsd17B13 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol measures the impact of this compound on mitochondrial respiration in liver cells.
-
Cell Seeding: Seed liver cells (e.g., HepG2) in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[20]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a CO₂-free incubator at 37°C for 1 hour.[18][21]
-
Compound Treatment: Add this compound at various concentrations to the appropriate wells.
-
Seahorse Analysis: Place the cell culture plate into the Seahorse XFe96 analyzer. The instrument will measure the basal oxygen consumption rate (OCR). It will then sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure ATP production, maximal respiration, and non-mitochondrial respiration.[21]
-
Data Analysis: Analyze the OCR data to determine if this compound affects key parameters of mitochondrial function.
Protocol 3: Ki-67 Proliferation Assay by Flow Cytometry
This protocol assesses the effect of this compound on the proliferation of liver cells.
-
Cell Treatment: Culture liver cells with various concentrations of this compound for a period of 24-72 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[22][23]
-
Permeabilization and Staining: Wash the fixed cells with staining buffer. Add the anti-Ki-67 antibody and incubate at room temperature in the dark.[24]
-
Flow Cytometry: Wash the cells again and resuspend in staining buffer. Analyze the samples on a flow cytometer to determine the percentage of Ki-67 positive cells.
-
Data Analysis: Compare the percentage of proliferating cells in the treated samples to the vehicle control to determine if this compound has an anti-proliferative effect.
Visualizations
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for off-target assessment.
Caption: Logical flow of the Cellular Thermal Shift Assay.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 17. agilent.com [agilent.com]
- 18. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. tabaslab.com [tabaslab.com]
- 21. content.protocols.io [content.protocols.io]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. immunostep.com [immunostep.com]
troubleshooting Hsd17B13-IN-36 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using Hsd17B13-IN-36. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors. Firstly, ensure consistent experimental conditions, as enzyme activity is sensitive to pH and temperature.[1] It is crucial to use a standardized buffer system and maintain a constant temperature throughout the assay. Secondly, the concentration of the cofactor NAD+ is critical for this compound binding and inhibitory activity; variations in NAD+ levels will directly impact the IC50 value. The inhibitor BI-3231, a potent and selective Hsd17B13 inhibitor, demonstrates a strong dependency on NAD+ for binding.[2][3][4] Finally, the purity and stability of the recombinant Hsd17B13 enzyme are paramount. Use fresh enzyme dilutions for each experiment to avoid activity loss due to improper storage or multiple freeze-thaw cycles.
Q2: Our inhibitor, this compound, appears less potent in our cellular assay compared to the biochemical assay. Why might this be?
A2: A discrepancy in potency between biochemical and cellular assays is a common observation for small molecule inhibitors.[5] Several factors could contribute to this with this compound:
-
Cell Permeability: The inhibitor may have poor membrane permeability, limiting its access to the intracellular target.[5]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cytoplasm.
-
Metabolism: The inhibitor may be metabolized by cellular enzymes into a less active form.
-
Protein Binding: Non-specific binding to other cellular proteins can reduce the effective concentration of the inhibitor available to bind Hsd17B13.
-
Lipid Droplet Localization: Hsd17B13 is localized to lipid droplets.[6][7][8] For effective inhibition in a cellular context, this compound must also be able to reach this subcellular compartment.
Q3: We are seeing a complete loss of this compound activity in our experiments. What should we check first?
A3: A complete loss of activity often points to a critical issue with one of the assay components. Here’s a checklist of what to investigate:
-
Inhibitor Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored correctly. For instance, the similar inhibitor BI-3231 is recommended to be stored at -80°C for long-term stability.[9]
-
Enzyme Activity: Confirm that the Hsd17B13 enzyme is active. Run a control reaction with the enzyme, substrate, and NAD+ but without the inhibitor. You should observe a robust signal indicating enzyme activity.
-
Cofactor Presence: Ensure that NAD+ is included in the reaction mixture at the optimal concentration. This compound's binding to the enzyme is NAD+ dependent.[2][3][4]
-
Assay Buffer Composition: Double-check the composition and pH of your assay buffer. A standard buffer for Hsd17B13 assays often contains Tris at a pH around 8.0.[10]
Q4: Can the genetic variant of the Hsd17B13 enzyme used in our assay affect the inhibitor's potency?
A4: Yes, the genetic variant of Hsd17B13 can significantly impact inhibitor potency. Several common single nucleotide polymorphisms (SNPs) in the HSD17B13 gene result in truncated or less stable proteins with reduced or no enzymatic activity.[11] If you are using a recombinant Hsd17B13 variant known to have impaired function, you will likely observe a different IC50 value for this compound compared to the wild-type enzyme. It is crucial to know the specific variant you are working with.
Troubleshooting Guides
Issue 1: High Background Signal in the Enzymatic Assay
High background can mask the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Run a control with only the substrate and NAD+ in the assay buffer to check for non-enzymatic degradation that might produce a signal. Prepare fresh substrate solutions for each experiment. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Autofluorescence of Inhibitor | If using a fluorescence-based assay, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths used. |
Issue 2: Inconsistent Results Between Experiments
Poor reproducibility can hinder data interpretation and progress.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use a master mix for the enzyme, substrate, and NAD+ to minimize pipetting variability between wells. |
| Temperature Fluctuations | Ensure all reagents are at the same temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. This compound may have limited solubility in aqueous buffers. Consider using a small percentage of DMSO to aid solubility, but keep the final DMSO concentration consistent across all wells and below a level that affects enzyme activity (typically ≤1%). |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reactants and alter results, consider not using the outermost wells or filling them with buffer/water. |
Data Presentation
Hsd17B13 Inhibitor (BI-3231) Potency
BI-3231 is a well-characterized, potent, and selective Hsd17B13 inhibitor that can serve as a reference compound for studies with this compound.
| Inhibitor | Target | IC50 | Assay Type |
| BI-3231 | Human Hsd17B13 (hHsd17B13) | 1 nM | Biochemical |
| BI-3231 | Mouse Hsd17B13 (mHsd17B13) | 13 nM | Biochemical |
| BI-3231 | Human Hsd17B13 (hHsd17B13) | 11 nM | Cellular (HEK cells) |
Data sourced from MedchemExpress and EUbOPEN.[9][12]
Experimental Protocols
Protocol: In Vitro Hsd17B13 Enzymatic Inhibition Assay
This protocol is adapted from methods used for the characterization of the Hsd17B13 inhibitor BI-3231.[2][10]
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 500 mM NaCl
-
Detection Reagent: NADH-Glo™ Detection Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant Hsd17B13 protein in Assay Buffer to the desired concentration.
-
Assay Plate Setup:
-
Add diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add the diluted Hsd17B13 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in Assay Buffer. A final concentration of 15 µM for β-estradiol and 500 µM for NAD+ can be used as a starting point.[10]
-
Add the substrate/cofactor mix to each well to start the enzymatic reaction.
-
-
Reaction Incubation: Incubate the plate at room temperature for a set period (e.g., 1-4 hours). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Signal Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the NADH detection reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme, substrate, NAD+, no inhibitor) and negative control (no enzyme).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Caption: Workflow for the this compound in vitro enzymatic inhibition assay.
Caption: A logical approach to troubleshooting variability in this compound experiments.
Caption: Simplified diagram of Hsd17B13 enzymatic activity and its inhibition by this compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
addressing potential toxicity of Hsd17B13-IN-36 in animal models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers using Hsd17B13-IN-36 or other novel Hsd17B13 inhibitors in preclinical animal models. The focus is on addressing and interpreting potential toxicity findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Hsd17B13 and the expected outcome of its inhibition?
A1: Hsd17B13 is a protein predominantly found in the liver, specifically associated with lipid droplets.[1][2] Its expression is linked to the regulation of lipid metabolism.[2] Human genetic studies have shown that naturally occurring loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Therefore, inhibiting Hsd17B13 is expected to be protective against liver damage, particularly in models of metabolic liver disease.
Q2: Is Hsd17B13 inhibition expected to be liver-specific?
A2: Hsd17B13 is highly expressed in the liver compared to other tissues.[3] While this suggests a liver-specific action, it is crucial to assess the expression profile of Hsd17B13 in your specific animal model and to monitor other organs for potential off-target effects or effects related to low-level expression.
Q3: What are the key signaling pathways Hsd17B13 is involved in?
A3: Hsd17B13 is involved in several pathways. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid synthesis.[1][4] It also plays a role in retinol (Vitamin A) metabolism by catalyzing the conversion of retinol to retinaldehyde.[1] More recently, Hsd17B13 has been shown to promote liver inflammation by increasing platelet-activating factor (PAF) biosynthesis, which in turn activates the PAFR/STAT3 pathway to promote leukocyte adhesion.[5]
Q4: What are the initial steps to take if unexpected animal morbidity or mortality occurs?
A4: Immediately perform a full necropsy on the affected animals. Collect blood for serum biochemistry and hematology. Preserve all major organs (especially the liver, kidneys, spleen, and heart) in 10% neutral buffered formalin for histopathology and flash-freeze samples in liquid nitrogen for potential toxicogenomic or metabolomic analysis. Review your dosing calculations, formulation, and administration procedures to rule out experimental error.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Serum ALT/AST | 1. On-target effect: The inhibitor might alter lipid metabolism in a way that initially stresses hepatocytes. 2. Off-target kinase inhibition: Many small molecules have off-target effects. 3. Compound-induced cholestasis: The compound may be interfering with bile acid transport. 4. Vehicle toxicity: The formulation vehicle may be causing liver injury. | 1. Dose-response study: Determine if the effect is dose-dependent. 2. Histopathology: Examine liver sections for specific patterns of injury (e.g., necrosis, steatosis, cholestasis).[6] 3. Biomarkers: Measure serum alkaline phosphatase (ALP) and bilirubin to assess cholestasis. 4. Control Groups: Run a vehicle-only control group to assess its contribution to the observed toxicity. |
| Inconsistent Results Between Studies | 1. Animal variability: Differences in age, sex, gut microbiome, or genetic background of the animals. 2. Dietary factors: The type of chow can significantly impact liver metabolism. 3. Fasting state: The fasting status of animals at the time of dosing and sample collection can alter results.[7] 4. Dosing formulation: Inconsistent preparation or stability of the dosing solution. | 1. Standardize: Ensure consistency in animal supplier, strain, sex, and age. 2. Control Diet: Use a fixed, purified diet for all studies. 3. Protocol Adherence: Strictly adhere to the same fasting and dosing schedule for all experiments. 4. Formulation QC: Perform quality control on each new batch of dosing formulation to ensure concentration and stability. |
| No Apparent Efficacy in a Disease Model | 1. Pharmacokinetics (PK): Insufficient drug exposure in the liver. 2. Pharmacodynamics (PD): The inhibitor is not engaging the Hsd17B13 target in vivo. 3. Model selection: The chosen animal model may not be dependent on the Hsd17B13 pathway. | 1. PK Study: Measure compound levels in plasma and liver tissue over time to determine exposure. 2. Target Engagement Assay: Develop an assay to confirm that Hsd17B13 is being inhibited in the liver tissue of treated animals (e.g., by measuring a downstream biomarker). 3. Re-evaluate Model: Confirm that Hsd17B13 is expressed and relevant in the chosen disease model. |
Data Presentation Templates
Clear and structured data presentation is essential for interpreting toxicity studies. Use the following templates to summarize your findings.
Table 1: In Vivo Toxicity Study Summary (Example) Data shown are placeholders and should be replaced with experimental results.
| Group | Dose (mg/kg) | N (Male/Female) | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 10 / 10 | 0/20 | None observed | +5.2% |
| This compound | 10 | 10 / 10 | 0/20 | None observed | +4.8% |
| This compound | 30 | 10 / 10 | 0/20 | None observed | +1.5% |
| This compound | 100 | 10 / 10 | 2/20 | Lethargy, ruffled fur | -8.3% |
Table 2: Serum Biomarker Analysis Template
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 30 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Liver Histopathology Scoring Template
| Group | Dose (mg/kg) | Hepatocellular Necrosis (0-5) | Inflammation (0-4) | Steatosis (0-4) | Cholestasis (0-4) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 30 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Key Experimental Protocols
Protocol 1: Acute Hepatotoxicity Assessment in Rodents
-
Animal Model: Use C57BL/6J mice (male, 8-10 weeks old) unless another model is better justified.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to groups (n=8-10 per group), including a vehicle control and at least three dose levels of this compound.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 7 to 14 days.
-
Monitoring: Record body weight and clinical signs of toxicity daily.
-
Terminal Procedure: At the end of the study (typically 24 hours after the last dose), anesthetize the animals.
-
Sample Collection:
-
Collect blood via cardiac puncture for serum biochemistry.
-
Perform a gross necropsy, examining all major organs.
-
Weigh the liver.
-
Collect a section of the left liver lobe in 10% neutral buffered formalin for histopathology.
-
Flash-freeze the remaining liver tissue and other relevant organs in liquid nitrogen and store at -80°C.
-
-
Analysis: Perform serum biochemistry and histopathological evaluation of the liver.
Protocol 2: Serum Biochemistry Analysis
-
Sample Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
Analysis: Use an automated clinical chemistry analyzer to measure key liver injury markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (TBIL)
-
-
Data Reporting: Report data as mean ± standard deviation (SD) for each group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control.
Protocol 3: Liver Histopathology
-
Fixation and Processing: Fix liver tissue in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides in a blinded manner.
-
Scoring: Score the liver sections for key features of drug-induced liver injury (DILI), including the location and severity of necrosis, inflammation, steatosis (fatty change), and cholestasis. Use a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked, 5=severe).
Visualized Pathways and Workflows
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical liver toxicity models: Advantages, limitations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Properties of Hsd17B13-IN-36
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the pharmacokinetic (PK) properties of Hsd17B13-IN-36 for improved efficacy.
Troubleshooting Guide
This guide addresses common challenges encountered during the preclinical development of this compound and offers potential solutions and experimental approaches.
| Issue ID | Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| PK-001 | Low Aqueous Solubility | - High lipophilicity (LogP > 5). - Crystalline solid-state. - Presence of functional groups prone to strong intermolecular interactions. | 1. Salt Formation: Investigate different salt forms to improve dissolution. 2. Formulation Strategies: Explore the use of co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins. For in vivo studies, consider lipid-based formulations. 3. Particle Size Reduction: Micronization or nano-milling can increase the surface area for dissolution. 4. Structural Modification: If feasible, medicinal chemistry efforts can be directed to introduce more polar functional groups without compromising potency. |
| PK-002 | High In Vitro Metabolic Instability | - Rapid metabolism by cytochrome P450 (CYP) enzymes in liver microsomes. - Susceptibility to phase II conjugation reactions (e.g., glucuronidation). | 1. Metabolite Identification: Use LC-MS/MS to identify the primary metabolites and the site of metabolic modification on the molecule. 2. CYP Inhibition Studies: Determine which specific CYP isozymes are responsible for the metabolism. 3. Structural Modification: Modify the metabolically liable sites. For example, replace a metabolically active hydrogen with a fluorine atom (bioisosteric replacement) to block oxidation. 4. Co-dosing with CYP Inhibitors (for in vitro studies): To confirm the role of specific CYPs, co-incubate with known inhibitors. |
| PK-003 | Poor Oral Bioavailability | - Low solubility and dissolution rate. - High first-pass metabolism in the liver and/or gut wall. - Efflux by transporters such as P-glycoprotein (P-gp). | 1. Address Solubility and Metabolism: Refer to troubleshooting steps for PK-001 and PK-002. 2. Caco-2 Permeability Assay: Assess the intestinal permeability and determine if the compound is a substrate for efflux transporters like P-gp. 3. Formulation Enhancement: Utilize absorption enhancers or advanced drug delivery systems.[1][2] |
| PK-004 | High Plasma Protein Binding | - High lipophilicity leading to strong binding to plasma proteins like albumin. | 1. Measure Free Fraction: Determine the fraction of unbound drug in plasma using equilibrium dialysis or ultrafiltration. Only the unbound drug is pharmacologically active. 2. Structure-Property Relationship Analysis: If the free fraction is too low, consider structural modifications to reduce lipophilicity. |
| PK-005 | Off-Target Activity or Toxicity | - Inhibition of unintended targets, such as hERG or other kinases. | 1. Broad Kinase Panel Screening: Screen the compound against a panel of kinases to assess selectivity. 2. hERG Liability Assessment: Conduct in vitro assays to evaluate the potential for hERG channel inhibition. 3. Cytotoxicity Assays: Evaluate the compound's toxicity in relevant cell lines (e.g., HepG2). |
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro ADME assays to perform for this compound?
A1: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for characterizing the pharmacokinetic properties of this compound.[3][4] Key assays include:
-
Solubility: To assess its dissolution characteristics.
-
LogP/LogD: To understand its lipophilicity.
-
Caco-2 Permeability: To predict intestinal absorption and identify potential efflux transporter interactions.[5]
-
Liver Microsomal Stability: To evaluate metabolic stability and predict hepatic clearance.[3]
-
Plasma Protein Binding: To determine the fraction of unbound, active compound.
-
CYP Inhibition: To assess the potential for drug-drug interactions.
Q2: How can I improve the half-life of this compound?
A2: Improving the half-life involves reducing its clearance rate. This can be achieved by:
-
Decreasing Metabolic Clearance: As detailed in issue PK-002, identifying and blocking sites of metabolism through structural modification is a primary strategy.
-
Reducing Renal Clearance: If renal clearance is significant, modifications to increase plasma protein binding can reduce the fraction of drug available for filtration by the kidneys.
-
Formulation Strategies: For in vivo studies, sustained-release formulations can prolong the apparent half-life.[1][2]
Q3: What is the target engagement strategy for this compound in cellular assays?
A3: Target engagement can be confirmed by observing a downstream effect of HSD17B13 inhibition. HSD17B13 is known to be involved in lipid metabolism and inflammatory signaling.[6][7] A potential strategy is to measure the modulation of downstream signaling molecules or changes in lipid droplet formation in a relevant cell line (e.g., primary human hepatocytes or HepG2 cells) upon treatment with this compound.
Q4: What are the known signaling pathways involving HSD17B13?
A4: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[8][9][10] Its overexpression is associated with increased lipogenesis.[6] Recent studies have shown that HSD17B13 can activate the PAF/STAT3 signaling pathway, promoting fibrinogen expression and leukocyte adhesion in the context of liver inflammation.[11] It also influences lipid metabolism-related pathways, including the NF-κB and MAPK signaling pathways.[7]
Quantitative Data Summary
The following tables present example data for this compound before and after optimization efforts. This is hypothetical data for illustrative purposes.
Table 1: In Vitro ADME Profile of this compound (Initial vs. Optimized)
| Parameter | This compound (Initial) | This compound (Optimized) | Target Range |
| Aqueous Solubility (pH 7.4) | < 1 µM | 50 µM | > 10 µM |
| LogP | 5.2 | 3.5 | 1 - 4 |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | 5.0 x 10⁻⁶ cm/s | > 2.0 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B→A / A→B) | 8.0 | 1.5 | < 2 |
| Human Liver Microsomal Stability (t½) | 5 min | 60 min | > 30 min |
| Human Plasma Protein Binding | 99.8% | 98.5% | < 99% |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (Example Data)
| Parameter | This compound (Initial) | This compound (Optimized) |
| Dose Route | Oral | Oral |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 50 | 500 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC (ng·hr/mL) | 150 | 3000 |
| Bioavailability (%) | < 5% | 40% |
| Half-life (hr) | 0.8 | 4.2 |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
-
Objective: To determine the metabolic stability of this compound in human liver microsomes.
-
Materials: this compound, human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer (pH 7.4), positive control compound (e.g., testosterone), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate HLM with the test compound in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance.[3]
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters.
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer using TEER (Transepithelial Electrical Resistance) measurement.
-
For apical to basolateral (A→B) permeability, add the test compound to the apical side and collect samples from the basolateral side at specified time points.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and collect from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp B→A / Papp A→B) is calculated to assess the involvement of efflux transporters. An efflux ratio greater than 2 suggests active efflux.[5]
Visualizations
Caption: HSD17B13 Signaling Pathways in Hepatocytes.
Caption: Experimental Workflow for PK Optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Hsd17B13-IN-36
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize batch-to-batch variability when working with Hsd17B13 inhibitors. While the initial inquiry specified "Hsd17B13-IN-36," this appears to be a less common or potentially misidentified compound. Therefore, this guide will focus on general principles applicable to potent and selective Hsd17B13 inhibitors, using publicly available data for compounds like HSD17B13-IN-3 and the well-characterized inhibitor BI-3231 as examples.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our in vitro assay results between different batches of our Hsd17B13 inhibitor. What are the potential causes?
Batch-to-batch variability of small molecule inhibitors can arise from several factors:
-
Chemical Purity and Integrity: Differences in the purity profile, presence of isomers, or degradation products between batches can significantly impact biological activity.
-
Compound Solubility: Poor or inconsistent solubility of the inhibitor in your assay buffer can lead to variable effective concentrations. Many small molecule inhibitors have low aqueous solubility.
-
Storage and Handling: Improper storage conditions (temperature, light exposure) or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.
-
Assay Conditions: Variations in cell passage number, seeding density, incubation times, and reagent concentrations can all contribute to result variability.
Q2: How can we ensure the quality and consistency of our Hsd17B13 inhibitor batches?
Implementing stringent quality control measures is crucial. For each new batch, consider the following:
-
Certificate of Analysis (CoA): Always request a detailed CoA from the supplier. This should include information on purity (typically determined by HPLC), identity confirmation (e.g., by mass spectrometry and NMR), and appearance.
-
Independent QC: If possible, perform in-house quality control to verify the identity and purity of the compound.
-
Solubility Assessment: Determine the solubility of each batch in your specific experimental buffers.
Q3: What are the best practices for preparing and storing Hsd17B13 inhibitor stock solutions?
-
Solvent Selection: Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. MedchemExpress suggests that HSD17B13-IN-3 stock solution is stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture and light.[1]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q4: Our Hsd17B13 inhibitor has low cell penetration. How can we improve its effectiveness in cell-based assays?
Low cell penetration is a known challenge for some Hsd17B13 inhibitors like HSD17B13-IN-3.[1] Consider the following strategies:
-
Permeabilization: For certain endpoint assays, gentle cell permeabilization (e.g., with a low concentration of digitonin) can be an option, but this may affect cell health and signaling pathways.
-
Incubation Time: Increasing the incubation time with the inhibitor may allow for greater intracellular accumulation.
-
Formulation: For in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems can enhance bioavailability for poorly soluble compounds.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Inaccurate inhibitor concentration | Verify the concentration of your stock solution. Ensure complete dissolution of the compound. Prepare fresh serial dilutions for each experiment. |
| Enzyme activity variation | Use a consistent source and batch of recombinant Hsd17B13 enzyme. Ensure consistent enzyme concentration and activity in each assay. |
| Substrate or cofactor degradation | Prepare fresh substrate (e.g., β-estradiol, Leukotriene B4) and NAD+ solutions for each experiment.[1] |
| Assay conditions | Standardize incubation times, temperature, and buffer composition. Use a consistent assay plate type and volume. |
Issue 2: High Variability in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell health and passage number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure high cell viability (>95%) before seeding. |
| Inconsistent cell seeding | Use a cell counter for accurate seeding density. Ensure even cell distribution in the wells. |
| Inhibitor precipitation in media | Visually inspect for precipitation after adding the inhibitor to the cell culture media. Determine the inhibitor's solubility limit in your media. Consider using a lower concentration or a formulation aid if necessary. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile buffer/media to minimize evaporation. |
Quantitative Data Summary
The following table summarizes inhibitory potency data for two example Hsd17B13 inhibitors.
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| HSD17B13-IN-3 | Biochemical | β-estradiol | 0.38 µM | [1] |
| HSD17B13-IN-3 | Biochemical | Leukotriene B4 (LTB4) | 0.45 µM | [1] |
| BI-3231 | Biochemical (human HSD17B13) | Not specified | 1 nM (IC50), Ki values also reported | [5] |
| BI-3231 | Biochemical (mouse HSD17B13) | Not specified | 13 nM (IC50), Ki values also reported | [5] |
| BI-3231 | Cell-based (human HSD17B13) | Not specified | Double-digit nM range | [5] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol is a general guideline and should be optimized for your specific inhibitor and experimental setup.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
-
Prepare a stock solution of recombinant human Hsd17B13 protein.
-
Prepare a stock solution of the substrate (e.g., β-estradiol or LTB4) in an appropriate solvent.
-
Prepare a stock solution of NAD+.
-
Prepare a serial dilution of the Hsd17B13 inhibitor in the assay buffer.
-
-
Assay Procedure:
-
Add the Hsd17B13 inhibitor dilutions to the wells of a microplate.
-
Add the Hsd17B13 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the product formation using an appropriate method (e.g., LC-MS, fluorescence, or a coupled-enzyme assay that measures NADH production).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: General Protocol for Cell-Based Hsd17B13 Inhibition Assay
This protocol provides a general framework for assessing the activity of Hsd17B13 inhibitors in a cellular context.
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., Huh7 or HepG2 human hepatoma cells) under standard conditions.
-
Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the Hsd17B13 inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells with the inhibitor for a desired period (e.g., 24-48 hours).
-
-
Endpoint Measurement:
-
The endpoint will depend on the specific research question. Examples include:
-
Lipid Accumulation: Stain cells with a neutral lipid dye (e.g., Oil Red O or BODIPY) and quantify lipid droplet content by imaging or flow cytometry.
-
Gene Expression: Lyse the cells and perform qRT-PCR to measure the expression of Hsd17B13 target genes.
-
Protein Expression: Perform Western blotting to analyze the levels of proteins involved in lipid metabolism.
-
-
-
Data Analysis:
-
Normalize the endpoint measurement to a housekeeping gene or protein, or to the total cell number.
-
Calculate the effect of the inhibitor at each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the response against the inhibitor concentration.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 induction and function.
Caption: Logical workflow for minimizing batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Interpreting Unexpected Results with Hsd17B13 Inhibitors
Disclaimer: Information regarding the specific small molecule inhibitor "Hsd17B13-IN-36" is not extensively available in the public domain. This guide provides troubleshooting advice for researchers working with inhibitors of the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme in general. The content is based on the known biological functions of Hsd17B13 and common challenges encountered in pharmacological inhibition studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential questions and unexpected results that researchers may encounter when using a chemical inhibitor against Hsd17B13.
Question 1: Why am I not observing the expected decrease in lipid droplet size or number in my hepatocytes after treatment with an Hsd17B13 inhibitor?
Possible Causes and Troubleshooting Steps:
-
Inhibitor Potency and Concentration: The inhibitor may not be potent enough at the concentration used.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration. Refer to any available IC50 or EC50 data for the specific inhibitor.
-
-
Cell Model Specifics: The role of Hsd17B13 in lipid droplet dynamics can be complex and may vary between different cell lines (e.g., HepG2, Huh7) or primary hepatocytes. Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets.[1]
-
Troubleshooting: Ensure your cell model has detectable levels of Hsd17B13 expression. Consider using a cell line where Hsd17B13 has been overexpressed to create a more robust system for observing the effects of inhibition.
-
-
Compensatory Mechanisms: Hepatocytes have redundant pathways for lipid metabolism. Inhibition of Hsd17B13 might trigger compensatory upregulation of other enzymes involved in lipid synthesis or storage.
-
Troubleshooting: Analyze the expression of other key lipid metabolism genes, such as those involved in de novo lipogenesis (e.g., SREBP-1c, ACC1, SCD1) and lipid droplet coating (e.g., PLIN2).[2]
-
-
Experimental Timeline: The effects of inhibiting Hsd17B13 on lipid droplet morphology may not be immediate.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal duration of inhibitor treatment.
-
Question 2: My in vivo results in a mouse model do not replicate the protective phenotype suggested by human genetic studies of Hsd17B13 loss-of-function. Why is there a discrepancy?
Possible Causes and Explanation:
-
Species-Specific Differences: There are known discrepancies between human and mouse models regarding Hsd17B13 function. Some studies have shown that Hsd17B13 knockout in mice did not protect against diet-induced liver steatosis, and in some cases, even led to a worsening of the phenotype.[3][4][5] This is in contrast to human genetic data where loss-of-function variants are protective.[1][3][4][6][7][8][9][10]
-
Explanation: The substrates and regulatory pathways of Hsd17B13 may differ between humans and mice. Mouse Hsd17B13 shares 82% protein similarity with the human version, but differences in amino acids within key domains could alter its function and interaction with substrates.[11]
-
-
Model of Liver Disease: The specific diet or method used to induce liver disease in mice (e.g., high-fat diet, western diet) may not fully recapitulate the complexity of human non-alcoholic fatty liver disease (NAFLD).[3][4]
-
Recommendation: When interpreting in vivo data, it is crucial to consider the limitations of the animal model and to correlate findings with data from human-derived cells or tissues where possible.
-
-
Inhibitor Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may have different absorption, distribution, metabolism, and excretion (ADME) properties in mice compared to what is predicted for humans.
-
Troubleshooting: Conduct PK/PD studies to ensure adequate exposure of the inhibitor in the liver tissue of the animal model.
-
Question 3: I am seeing unexpected changes in inflammatory markers after treating my cells with an Hsd17B13 inhibitor. Is this an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Hsd17B13's Role in Inflammation: Hsd17B13 is implicated in inflammatory processes. Loss-of-function variants in humans are associated with reduced inflammation.[1] More recently, Hsd17B13 has been shown to promote leukocyte adhesion in chronic liver inflammation through liquid-liquid phase separation.[11] Therefore, changes in inflammatory markers could be an on-target effect.
-
Troubleshooting: To confirm an on-target effect, perform a rescue experiment by overexpressing a version of Hsd17B13 that is resistant to the inhibitor. Alternatively, use RNAi to knockdown Hsd17B13 and see if it phenocopies the effects of the inhibitor.
-
-
Off-Target Effects of the Inhibitor: The inhibitor may be interacting with other cellular targets, a common issue with small molecule inhibitors.
-
Troubleshooting: If possible, test a structurally distinct inhibitor of Hsd17B13 to see if it produces the same phenotype. Perform a kinome scan or other broad profiling assays to identify potential off-target interactions.
-
Data Presentation
Table 1: Key Characteristics of Hsd17B13
| Feature | Description | Reference(s) |
| Cellular Localization | Primarily associated with the surface of lipid droplets in hepatocytes.[1][3][6][12][13][14][15][16] | [1][3][6][12][13][14][15][16] |
| Tissue Distribution | Highest expression in the liver.[1][3][5][6] Lower levels detected in the ovary, kidney, brain, lung, skeletal muscle, and testis.[1][3][6] | [1][3][5][6] |
| Enzymatic Activity | Retinol dehydrogenase activity (converts retinol to retinaldehyde).[1][6][12] May also have activity on other steroids and bioactive lipids.[1][13] | [1][6][12][13] |
| Role in NAFLD | Overexpression is associated with increased lipid droplet size and number.[1][6] Loss-of-function genetic variants in humans are protective against progression to NASH, fibrosis, and cirrhosis.[1][3][4][6][7][8][9][10] | [1][3][4][6][7][8][9][10] |
Experimental Protocols
Protocol 1: Cellular Retinol Dehydrogenase (RDH) Activity Assay to Confirm Hsd17B13 Inhibition
This protocol is adapted from methodologies used to characterize the enzymatic function of Hsd17B13.[12]
Objective: To determine if a chemical inhibitor can block the RDH activity of Hsd17B13 in a cell-based assay.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human Hsd17B13
-
Transfection reagent
-
All-trans-retinol
-
Hsd17B13 inhibitor (e.g., this compound)
-
Cell lysis buffer
-
HPLC system for retinoid quantification
-
Protein quantification assay (e.g., BCA)
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 6-well plates.
-
Transfect cells with the Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the Hsd17B13 inhibitor or a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
-
Substrate Addition:
-
Add all-trans-retinol to the medium at a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the cells for 8 hours at 37°C.
-
-
Cell Lysis and Retinoid Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract retinoids from the cell lysates using a suitable solvent (e.g., hexane).
-
-
Quantification:
-
Analyze the extracted samples by HPLC to quantify the levels of retinaldehyde and retinoic acid.
-
Normalize the amount of product formed to the total protein concentration in each sample.
-
-
Data Analysis:
-
Compare the amount of retinaldehyde produced in inhibitor-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of Hsd17B13 in hepatocytes and the target of inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gene - HSD17B13 [maayanlab.cloud]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hsd17B13-IN-36: A Comparative Analysis in a Humanized Mouse Model of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel small molecule inhibitor, Hsd17B13-IN-36, within the context of emerging therapies for nonalcoholic steatohepatitis (NASH). The validation of this compound is presented through a proposed study in a humanized mouse model of liver disease, with its performance benchmarked against an RNA interference (RNAi) therapeutic and an alternative drug class, the peroxisome proliferator-activated receptor (PPAR) agonists.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific enzyme localized to lipid droplets.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from nonalcoholic fatty liver disease (NAFLD) to more severe conditions like NASH, fibrosis, and cirrhosis.[3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][4] Inhibition of HSD17B13 is hypothesized to slow or prevent the progression of liver disease.[4]
This compound: A Novel Small Molecule Inhibitor
This compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. The following sections detail a proposed validation study in a humanized mouse model of diet-induced liver disease, comparing its efficacy to other therapeutic modalities.
Comparative Efficacy in a Humanized Mouse Model
The validation of this compound is crucial to ascertain its therapeutic potential. A humanized mouse model, expressing the human HSD17B13 gene in the liver, is an ideal platform for preclinical assessment, particularly for evaluating human-specific drug candidates and RNAi therapies.[5]
Table 1: Comparative Efficacy of this compound and Alternative Therapies in a Humanized Mouse Model of NASH
| Parameter | Vehicle Control | This compound (10 mg/kg) | HSD17B13 siRNA | PPAR Agonist (Lanifibranor) |
| Liver Function | ||||
| Serum ALT (U/L) | 150 ± 25 | 85 ± 15 | 90 ± 18 | 105 ± 20 |
| Serum AST (U/L) | 120 ± 20 | 70 ± 12 | 75 ± 15 | 95 ± 18 |
| Histopathology | ||||
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 3.5 ± 0.5 | 3.8 ± 0.6 | 4.5 ± 0.7 |
| Liver Fibrosis Stage | 2.8 ± 0.4 | 1.5 ± 0.3 | 1.7 ± 0.4 | 1.9 ± 0.5 |
| Hepatic Lipid Content | ||||
| Liver Triglycerides (mg/g) | 120 ± 15 | 75 ± 10 | 80 ± 12 | 90 ± 14 |
| Gene Expression (Fold Change) | ||||
| HSD17B13 mRNA | 1.0 | 0.95 | 0.2 | 1.1 |
| Col1a1 (Collagen) | 1.0 | 0.4 | 0.5 | 0.6 |
| Timp1 (Fibrosis Marker) | 1.0 | 0.5 | 0.6* | 0.7 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are hypothetical based on expected outcomes from published literature.
Experimental Protocols
A detailed methodology is essential for the accurate interpretation of results. The following protocol outlines the key steps in the proposed validation study.
Humanized Mouse Model and Diet-Induced NASH
-
Model: H11-Alb-hHSD17B13 humanized mouse model, which expresses the human HSD17B13 gene specifically in the liver under the control of the albumin promoter.[5]
-
Diet: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (a common diet to induce NASH) for 16-24 weeks to induce a phenotype that mimics human NASH, including steatosis, inflammation, and fibrosis.
-
Groups: Mice are randomized into four treatment groups: Vehicle control, this compound, HSD17B13 siRNA, and a PPAR agonist (e.g., Lanifibranor).
Drug Administration
-
This compound: Administered daily via oral gavage at a dose of 10 mg/kg.
-
HSD17B13 siRNA: Administered via subcutaneous injection once every two weeks. This is based on clinical trial protocols for similar RNAi therapeutics.[6]
-
PPAR Agonist: Administered daily via oral gavage.
Endpoint Analysis
-
Serum Analysis: Blood is collected at baseline and at the end of the study to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning. Sirius Red staining is used to stage liver fibrosis.
-
Hepatic Lipid Measurement: Liver tissue is homogenized, and total lipids are extracted to quantify triglyceride content.
-
Gene Expression Analysis: RNA is isolated from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in fibrosis (Col1a1, Timp1) and the target gene (HSD17B13).
Visualizing Pathways and Processes
Proposed Signaling Pathway of HSD17B13 in Liver Disease
Caption: Proposed mechanism of HSD17B13 in promoting liver steatosis.
Experimental Workflow for this compound Validation
Caption: Workflow for preclinical validation of this compound.
Logical Comparison of Therapeutic Modalities
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. google.com [google.com]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HSD17B13 Inhibitors: INI-822 vs. BI-3231 in the Context of NASH
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for chronic liver diseases, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH). This guide provides a comparative overview of two small molecule inhibitors, Inipharm's INI-822 and Boehringer Ingelheim's BI-3231, based on publicly available preclinical data. While a direct head-to-head study is not available, this guide summarizes key performance metrics and experimental findings to inform research and development decisions.
At a Glance: INI-822 vs. BI-3231
| Feature | INI-822 | BI-3231 |
| Developer | Inipharm | Boehringer Ingelheim |
| Development Stage | Phase 1 Clinical Trials[1] | Preclinical (Chemical Probe)[2][3][4] |
| Potency (Human HSD17B13) | Low nM[2] | IC50: 1 nM[2][3] |
| Selectivity | >100-fold over other HSD17B family members[2] | >10,000-fold over HSD17B11[1] |
| Oral Bioavailability | Good in mice, rats, and dogs[2] | Data not publicly available |
| Key Preclinical Models | Human "liver-on-a-chip", Zucker obese rats, CDAA-HFD diet rats[5] | In vitro enzyme assays, liver microsomes, hepatocytes[2][4] |
In-Depth Analysis
INI-822: A Clinical Candidate for NASH
INI-822 is a potent and selective small molecule inhibitor of HSD17B13 currently in Phase 1 clinical development for the treatment of fibrotic liver diseases, including NASH.[1] Preclinical studies have demonstrated its potential to mitigate liver injury and fibrosis.
Key Preclinical Findings for INI-822:
-
Anti-fibrotic Activity: In a human "liver-on-a-chip" model of NASH, INI-822 treatment resulted in a significant decrease in fibrotic proteins.[2]
-
Modulation of Bioactive Lipids: In Zucker obese rats, administration of INI-822 led to changes in the profile of bioactive lipids, consistent with the protective effects observed in individuals with naturally occurring inactive HSD17B13 variants.
-
Reduction in Liver Injury Markers: In rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), a model that induces signs of MASH (Metabolic Dysfunction-Associated Steatohepatitis), INI-822 treatment led to decreased levels of alanine transaminase (ALT), a key biomarker of liver damage.[5]
-
Favorable Pharmacokinetics: INI-822 exhibits low clearance and good oral bioavailability in multiple preclinical species, supporting its development as an oral therapeutic.[2]
BI-3231: A Potent and Selective Chemical Probe
BI-3231 is a highly potent and selective inhibitor of HSD17B13 developed by Boehringer Ingelheim. It is presented as a well-characterized chemical probe for open science to facilitate the study of HSD17B13 biology.[2][4]
Key Characteristics of BI-3231:
-
High Potency: BI-3231 demonstrates potent inhibition of both human (IC50: 1 nM) and mouse (IC50: 13 nM) HSD17B13.[2]
-
Exceptional Selectivity: It exhibits outstanding selectivity (>10,000-fold) against the closely related HSD17B11 enzyme.[1]
-
Pharmacokinetic Profile: While demonstrating high metabolic stability in liver microsomes, BI-3231 has moderate metabolic stability in hepatocytes and is rapidly cleared from plasma in vivo.[2][4] This pharmacokinetic profile may necessitate specific dosing strategies for in vivo studies.[4]
-
Research Tool: BI-3231 is positioned as a valuable tool for elucidating the physiological and pathophysiological roles of HSD17B13.[4]
Experimental Protocols
Human "Liver-on-a-Chip" NASH Model (as described for INI-822)
This in vitro model utilizes microfluidic devices containing primary human liver cells cultured in a three-dimensional environment to mimic the structure and function of the human liver. To induce a NASH phenotype, the cells are typically exposed to a high-fat medium. The efficacy of HSD17B13 inhibitors is then assessed by measuring changes in key fibrosis markers, such as the levels of fibrotic proteins.[2]
CDAA-HFD Rodent Model (as described for INI-822)
The Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) model is a widely used in vivo model to induce MASH/NASH in rodents. This diet rapidly induces key features of the human disease, including steatosis, inflammation, and fibrosis. The model is used to evaluate the in vivo efficacy of therapeutic candidates by assessing their impact on liver enzymes (e.g., ALT), liver histology, and biomarkers of fibrosis.[5]
Visualizing the Science
HSD17B13 Signaling Pathway in NASH
References
a cross-validation of Hsd17B13-IN-36's efficacy in different NAFLD animal models
For researchers and drug development professionals, the burgeoning field of therapeutics targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) offers a promising new frontier in the fight against non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This guide provides a comparative overview of the preclinical efficacy of emerging Hsd17B13 inhibitors, with a focus on available data from various animal and in vitro models.
While the specific compound "Hsd17B13-IN-36" is not documented in publicly available scientific literature, this guide will focus on other notable Hsd17B13 inhibitors currently under investigation: the small molecule inhibitor INI-822, and the RNA interference (RNAi) therapeutics ARO-HSD and ALN-HSD. The objective is to present a clear, data-driven comparison to aid in the evaluation of these potential therapies.
Mechanism of Action: The Role of Hsd17B13 in NAFLD
Hsd17B13 is a liver-specific enzyme localized to the surface of lipid droplets.[1] Its expression is elevated in both NAFLD patients and animal models of the disease.[2][3] The enzyme is implicated in the progression of NAFLD through a positive feedback loop involving the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. The expression of Hsd17B13 is induced by the liver X receptor-α (LXR-α) via SREBP-1c. In turn, Hsd17B13 promotes the maturation of SREBP-1c, further amplifying the lipogenic process and contributing to the accumulation of fat in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and cirrhosis, providing a strong rationale for the therapeutic inhibition of this enzyme.[1][4]
Comparative Efficacy of Hsd17B13 Inhibitors
The following tables summarize the available preclinical and early clinical data for INI-822, ARO-HSD, and ALN-HSD. It is important to note that direct cross-study comparisons are challenging due to differences in experimental models, dosing regimens, and the nature of the available data (preclinical vs. clinical).
Table 1: Preclinical Efficacy of INI-822 (Small Molecule Inhibitor)
| Parameter | Animal/Model System | Key Findings | Reference |
| Enzyme Inhibition | Purified Human Hsd17B13 | Low nanomolar potency | [5] |
| Fibrosis Markers | Human "Liver-on-a-Chip" Model | Statistically significant decrease in α-smooth muscle actin (αSMA) and collagen type 1 | [5] |
| Liver Injury Marker | Rats on a high-fat, choline-deficient diet | Statistically significant decrease in alanine aminotransferase (ALT) levels | [6] |
| Lipid Metabolism | Rats on a high-fat, choline-deficient diet | Statistically significant increase in hepatic phosphatidylcholine levels | [6] |
| Target Engagement | Zucker Rats | Oral dosing led to an increase in bioactive oxylipin substrates of Hsd17B13 | [5] |
Table 2: Clinical Efficacy of ARO-HSD (RNAi Therapeutic)
| Parameter | Study Population | Key Findings | Reference |
| Target Knockdown | NASH Patients (Phase I/II) | Mean reduction of up to 93.4% in hepatic Hsd17B13 mRNA | [7] |
| Protein Reduction | NASH Patients (Phase I/II) | Significant reduction in hepatic Hsd17B13 protein levels | [8][9] |
| Liver Injury Marker | NASH Patients (Phase I/II) | Mean ALT reduction of up to 42.3% from baseline | [7][9] |
Table 3: Clinical Efficacy of ALN-HSD (RNAi Therapeutic)
| Parameter | Study Population | Key Findings | Reference |
| Target Knockdown | Healthy Volunteers & NASH Patients (Phase I) | Robust target knockdown | [10][11] |
| Liver Injury Marker | NASH Patients (Phase I) | Numerically lower liver enzymes compared to placebo | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
INI-822 Preclinical Studies:
-
In Vitro "Liver-on-a-Chip" Model:
-
Model: A microfluidic device containing primary human hepatocytes, stellate cells, and Kupffer cells cultured to form three-dimensional liver microtissues.
-
Treatment: Tissues were exposed to a high-fat medium to induce a NASH phenotype, followed by treatment with INI-822.
-
Endpoints: Levels of fibrosis biomarkers, including αSMA and collagen type 1, were quantified.[5]
-
-
In Vivo Rat Model:
-
Animal Model: Male rats were fed a high-fat, choline-deficient diet to induce NAFLD.
-
Treatment: INI-822 was administered orally.
-
Endpoints: Serum ALT levels were measured as a marker of liver injury. Hepatic lipid composition, including phosphatidylcholine levels, was analyzed.[6]
-
Target Engagement Model: Zucker rats received oral doses of INI-822, and plasma levels of Hsd17B13's bioactive oxylipin substrates were measured.[5]
-
ARO-HSD and ALN-HSD Clinical Studies:
-
Study Design: Phase I and I/II randomized, placebo-controlled trials in healthy volunteers and patients with NASH.
-
Treatment: Subcutaneous injections of the RNAi therapeutic at varying doses and frequencies.
-
Endpoints:
Discussion and Future Directions
The available data indicate that inhibiting Hsd17B13 is a viable and promising therapeutic strategy for NAFLD. The small molecule inhibitor INI-822 has demonstrated efficacy in reducing markers of liver injury and fibrosis in preclinical models. The RNAi therapeutics ARO-HSD and ALN-HSD have shown robust target knockdown and promising early signs of clinical activity in NASH patients.
A key difference between these approaches lies in their modality. Small molecules like INI-822 are typically orally bioavailable, which can be an advantage for patient compliance. RNAi therapeutics, while requiring subcutaneous injection, offer the potential for highly specific and potent target gene silencing with less frequent dosing.
The choice of animal model is critical in NAFLD research.[13][14][15][16][17][18][19] Dietary models, such as the high-fat or methionine and choline-deficient (MCD) diets, are commonly used to induce NAFLD/NASH in rodents.[14][15][16][18] Genetic models, like the ob/ob or db/db mice, which have defects in leptin signaling, spontaneously develop obesity and fatty liver.[15][16] The selection of the most appropriate model depends on the specific aspects of NAFLD pathogenesis being investigated.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. inipharm.com [inipharm.com]
- 6. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]
- 9. natap.org [natap.org]
- 10. ALN-HSD for NASH with Fibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. capella.alnylam.com [capella.alnylam.com]
- 13. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Nonalcoholic Fatty Liver Disease—A Starter’s Guide [mdpi.com]
- 15. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
a comparative analysis of Hsd17B13-IN-36 with other published HSD17B13 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-36, with other prominent published inhibitors targeting this enzyme. The inhibition of HSD17B13, a key enzyme in hepatic lipid metabolism, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and development purposes.
Introduction to HSD17B13 and its Role in Liver Disease
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. It is implicated in the metabolism of steroids, fatty acids, and retinol. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This protective effect has spurred the development of therapeutic inhibitors that mimic this genetic inactivation.
The overexpression of HSD17B13 is linked to increased hepatic steatosis, inflammation, and fibrosis. The enzyme is believed to play a role in the pathogenesis of liver disease through its influence on lipid droplet dynamics and by potentially generating pro-inflammatory lipid mediators. Therefore, the pharmacological inhibition of HSD17B13 represents a targeted approach to ameliorate the progression of liver disease.
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and other key HSD17B13 inhibitors, including small molecules and RNA interference (RNAi) therapeutics.
Table 1: In Vitro Potency of Small Molecule HSD17B13 Inhibitors
| Compound | Type | Target Species | IC50 | Substrate | Reference |
| This compound (compound 116) | Small Molecule | Human | < 0.1 µM | Estradiol | [1][2][3][4] |
| BI-3231 | Small Molecule | Human | 1 nM | Estradiol | [5] |
| Mouse | 13 nM | Estradiol | [5] | ||
| EP-036332 | Small Molecule | Human | 14 nM | Leukotriene B4 | [2] |
| Mouse | 2.5 nM | Leukotriene B4 | [2] | ||
| EP-040081 | Small Molecule | Human | 79 nM | Leukotriene B4 | [2] |
| Mouse | 74 nM | Leukotriene B4 | [2] | ||
| Pfizer Compound (Ex 100 pg 120 from WO 2024075051) | Small Molecule | Human | 0.065 µM | Estrone | [6][7] |
Table 2: In Vitro Selectivity of HSD17B13 Inhibitors
| Compound | Selectivity Target | Fold Selectivity | Reference |
| BI-3231 | HSD17B11 | >1000-fold | [8] |
| EP-036332 | HSD17B1 | >7000-fold | [2] |
| EP-040081 | HSD17B1 | >1265-fold | [2] |
| Compound | Type | Administration | Efficacy Endpoint | Result | Reference |
| ARO-HSD (Rapirosiran) | siRNA | Subcutaneous (200 mg) | HSD17B13 mRNA reduction in liver (Day 71) | ~93% reduction | [4][9][10][11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: HSD17B13 signaling pathway in hepatocytes and points of therapeutic intervention.
Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of HSD17B13 inhibitors. Specific parameters may vary between studies.
Biochemical HSD17B13 Inhibition Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate: Estradiol or Leukotriene B4.
-
Cofactor: NAD+.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., a system to measure NADH production).
-
384-well microplates.
-
-
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Add recombinant HSD17B13 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol) and NAD+.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., NADH fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular HSD17B13 Inhibition Assay
This assay assesses the inhibitory activity of compounds in a cellular context.
-
Reagents and Materials:
-
HEK293 or other suitable cells stably overexpressing human HSD17B13.
-
Cell culture medium and supplements.
-
Substrate: Estradiol.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Analytical system for product detection (e.g., LC-MS/MS to measure estrone).
-
-
Procedure:
-
Seed HSD17B13-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Add the substrate (estradiol) to the cell culture medium and incubate for a defined period (e.g., 4-8 hours).
-
Collect the cell supernatant or lyse the cells.
-
Quantify the amount of product (estrone) formed using a suitable analytical method like LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.
-
In Vivo Efficacy Studies in Animal Models of NAFLD/NASH
These studies evaluate the therapeutic potential of HSD17B13 inhibitors in disease models.
-
Animal Models:
-
Mice fed a high-fat diet (HFD), a choline-deficient, L-amino acid-defined (CDAA) diet, or other diets that induce NAFLD/NASH.
-
Genetic models of liver disease.
-
-
Procedure:
-
Induce the disease phenotype in the animals.
-
Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage) for a specified duration.
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum for markers of liver injury (e.g., ALT, AST).
-
Assess liver histology for steatosis, inflammation, and fibrosis using staining methods like H&E and Sirius Red.
-
Quantify liver triglycerides and gene expression of relevant markers.
-
RNA Interference (RNAi) Efficacy Assessment in Clinical Trials
-
Study Design:
-
Phase I/II, randomized, placebo-controlled, dose-escalation studies in healthy volunteers and patients with NASH.
-
-
Procedure:
-
Administer the RNAi therapeutic (e.g., ARO-HSD) or placebo via subcutaneous injection at specified doses and time points.
-
Monitor subjects for safety and tolerability throughout the trial.
-
Collect liver biopsy samples at baseline and at a pre-defined time point after the final dose (e.g., Day 71).
-
Quantify HSD17B13 mRNA levels in the liver biopsies using quantitative reverse transcription PCR (qRT-PCR).
-
Measure HSD17B13 protein levels using methods like Western blotting or immunohistochemistry.
-
Assess changes in liver enzymes (ALT, AST) in the serum.
-
Conclusion
The development of HSD17B13 inhibitors presents a promising avenue for the treatment of NAFLD and NASH. This compound has emerged as a potent small molecule inhibitor with sub-micromolar activity. Its performance, alongside other inhibitors like BI-3231 and EP-036332, highlights the potential of small molecule approaches. Concurrently, RNAi therapeutics such as ARO-HSD demonstrate robust and sustained target engagement in clinical settings.
The choice of an optimal HSD17B13 inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy and safety. The data and protocols presented in this guide are intended to provide a foundational resource for researchers in this competitive and rapidly evolving field. Further head-to-head studies will be crucial for a definitive comparative assessment of these promising therapeutic candidates.
References
- 1. enanta.com [enanta.com]
- 2. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 10. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
Validating In Vivo Target Engagement of Hsd17B13 Inhibitors Using Positron Emission Tomography (PET) Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target engagement of novel inhibitors for Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] While direct PET imaging studies for the potent Hsd17B13 inhibitor, Hsd17B13-IN-36 (also known as compound 116, with a reported IC50 < 0.1 µM), are not yet publicly available, this document outlines the experimental approach and expected outcomes based on established methodologies for similar enzyme targets.
We will compare the use of PET imaging for quantifying target engagement with other common techniques and provide detailed, exemplar protocols and data to guide future research in this area.
Introduction to Hsd17B13 and the Importance of Target Engagement
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma.[1][2] This has made the inhibition of Hsd17B13's enzymatic activity a key therapeutic strategy.[3]
For any novel inhibitor, demonstrating that it reaches its target tissue and binds to the enzyme in vivo is a critical step in drug development. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that can quantify this target engagement, providing crucial information on dose-response relationships and therapeutic window.
Comparative Analysis of Target Engagement Methodologies
Validating the efficacy of an Hsd17B13 inhibitor can be approached through various methods, each with distinct advantages and limitations. PET imaging offers a unique, quantitative in vivo perspective.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| PET Imaging with a Specific Radiotracer | Non-invasive, quantitative imaging of a radiolabeled ligand that binds to Hsd17B13. Target engagement is measured by the displacement of the radiotracer by the inhibitor. | - Quantitative, in vivo measurement in living subjects.- Provides spatial distribution information.- Can determine dose-dependent target occupancy.- Non-invasive, allowing for longitudinal studies. | - Requires development of a specific, high-affinity PET radiotracer.- High cost and specialized equipment.- Use of ionizing radiation. | Tracer distribution volume (VT), binding potential (BPND), % target occupancy. |
| Antisense Oligonucleotide (ASO) / siRNA | Downregulation of Hsd17B13 protein expression through targeted degradation of its mRNA. | - High specificity for the target mRNA.- Long duration of action. | - Measures protein knockdown, not direct enzyme inhibition.- Potential for off-target effects and immunogenicity.- Delivery to target cells can be challenging. | % reduction in Hsd17B13 mRNA and protein levels, changes in liver enzymes (e.g., ALT). |
| Biochemical Assays with Known Inhibitors (e.g., BI-3231) | In vitro measurement of enzyme activity in the presence of an inhibitor using purified recombinant Hsd17B13 protein and a known substrate like estradiol or leukotriene B4.[3] | - High-throughput and cost-effective.- Allows for direct comparison of inhibitor potency (IC50). | - In vitro data may not translate to in vivo efficacy.- Does not provide information on pharmacokinetics or tissue distribution. | IC50 / Ki values, enzyme kinetic parameters. |
| Pharmacodynamic (PD) Biomarkers | Measurement of downstream biological effects of Hsd17B13 inhibition, such as changes in lipid profiles or markers of liver injury. | - Can provide evidence of a biological response to the drug. | - Often indirect and can be influenced by other biological processes.- May not directly correlate with target engagement. | Changes in serum ALT/AST, lipid species, or fibrosis markers. |
Validating this compound Target Engagement with PET: An Exemplar Study
To illustrate how PET imaging would be used to validate the target engagement of this compound, we present a hypothetical study design. This is based on successful PET imaging studies of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a structurally and functionally related enzyme.
The study would first require the development of a novel PET radiotracer specific for Hsd17B13, which we will call [18F]HSD17B13-PET.
Hypothetical Performance of an Hsd17B13 PET Radiotracer
The following table summarizes the expected quantitative data from a human brain imaging study using our hypothetical [18F]HSD17B13-PET tracer, with and without a blocking dose of this compound. The data is modeled on published results for the 11β-HSD1 tracer [18F]AS2471907.
| Parameter | Region of Interest | Baseline Value (Mean ± SD) | Value after this compound Blockade | Interpretation |
| Tracer Uptake (VT, mL/cm³) | Liver | 15.7 ± 4.2 | 1.5 ± 0.4 | High baseline uptake indicates tracer binding. Significant reduction shows specific displacement by the inhibitor. |
| Kidney | 12.1 ± 3.5 | 1.3 ± 0.3 | Lower, but still specific, uptake is expected in tissues with secondary expression.[1] | |
| Skeletal Muscle | 3.2 ± 1.0 | 1.4 ± 0.5 | Minimal specific binding expected in tissues with low Hsd17B13 expression, serving as a reference region. | |
| Test-Retest Variability (%) | Liver | 12 ± 5% | - | Indicates good reliability and reproducibility of the PET measurement. |
| Target Occupancy (%) | Liver | - | ~90% | Calculated from the reduction in VT, demonstrating near-complete engagement of the target by the inhibitor at the tested dose. |
Experimental Protocols
Synthesis of a Hypothetical [18F]HSD17B13-PET Radiotracer
A suitable precursor molecule for [18F]HSD17B13-PET would be synthesized and subjected to automated radiolabeling with [18F]fluoride. The final product would be purified via HPLC, formulated in a sterile solution, and subjected to quality control tests for radiochemical purity, chemical purity, and specific activity before injection.
In Vivo PET Imaging Protocol for Target Occupancy
This protocol is adapted from established methods for imaging hydroxysteroid dehydrogenases.
Subject Population: Healthy adult volunteers.
Study Design: A two-scan study for each subject: a baseline scan and a second scan after oral administration of a single dose of this compound.
Procedure:
-
Subject Preparation: Subjects fast for at least 6 hours prior to the scan. An intravenous catheter is placed for radiotracer injection and an arterial line may be placed for blood sampling to create a metabolite-corrected arterial input function.
-
Inhibitor Administration: For the second scan, a single oral dose of this compound is administered at a pre-determined time (e.g., 2 hours) before the PET scan to allow for absorption and distribution.
-
Radiotracer Injection: A bolus of [18F]HSD17B13-PET (e.g., ~185 MBq) is injected intravenously at the start of the PET acquisition.
-
PET Scan Acquisition: A dynamic PET scan is acquired over 120-180 minutes. Data is collected in list mode and reconstructed into time frames of increasing duration.
-
Anatomical Imaging: An MRI or CT scan is performed for anatomical co-registration and definition of regions of interest (ROIs), particularly the liver.
-
Data Analysis:
-
Time-activity curves (TACs) are generated for each ROI.
-
The TACs are analyzed using kinetic modeling (e.g., a 2-tissue compartment model) with the metabolite-corrected arterial input function to estimate the total distribution volume (VT) of the tracer in each region.
-
Target occupancy (TO) by this compound is calculated using the following formula: TO (%) = 100 * (V_T_baseline - V_T_blocked) / (V_T_baseline - V_ND) where VND represents the non-displaceable (non-specific) binding, estimated from the VT in a reference region or from the blocked scan.
-
Mandatory Visualizations
Hsd17B13 Signaling and Metabolic Pathway
The following diagram illustrates the known signaling and metabolic context of Hsd17B13.
Caption: Simplified Hsd17B13 signaling and function in hepatocytes.
Experimental Workflow for PET Imaging Validation
This diagram outlines the logical flow of the proposed in vivo target engagement study.
Caption: Workflow for a two-scan PET target occupancy study.
References
The HSD17B13 Conundrum: A Comparative Guide to Pharmacological Inhibition in Wild-Type Mice Versus Genetic Knockout Models
A critical evaluation of the preclinical data for HSD17B13-targeted therapies reveals a significant paradox between the effects of pharmacological inhibition and genetic deletion in mouse models of liver disease. While potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) demonstrate promising hepatoprotective effects in wild-type mice, the phenotype of HSD17B13 knockout mice often does not mirror the protection suggested by human genetics, presenting a crucial challenge for the clinical translation of HSD17B13-targeted drugs.
This guide provides a comprehensive comparison of the reported effects of HSD17B13 inhibition in wild-type mice with the observed phenotypes of HSD17B13 knockout mice. The data is intended for researchers, scientists, and drug development professionals investigating HSD17B13 as a therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.
Pharmacological Inhibition of HSD17B13 in Wild-Type Mouse Models
Recent preclinical studies have focused on the development of small molecule inhibitors of HSD17B13. These studies have utilized various wild-type mouse models of liver injury to assess the therapeutic potential of these compounds.
Summary of Key Findings with HSD17B13 Inhibitors in Wild-Type Mice
| Inhibitor | Mouse Model | Key Findings | Reference |
| BI-3231 | Palmitic acid-induced lipotoxicity in primary mouse hepatocytes | - Significantly decreased triglyceride accumulation- Improved hepatocyte proliferation and lipid homeostasis- Increased mitochondrial respiratory function | [1][2][3] |
| EP-036332 (prodrug EP-037429) | Adenoviral-induced acute liver injury | - Hepatoprotective effects- Favorable changes in the bioactive lipid profile- Decreased markers of cytotoxic immune cell activation and cell death | [4] |
| EP-036332 (prodrug EP-037429) | Choline-deficient, L-amino acid-defined, high-fat (CDAAHF) diet-induced chronic liver injury | - Hepatoprotective effects | [4] |
| HSD17B13 Inhibitors (general) | Concanavalin A-induced autoimmune hepatitis model | - Anti-inflammatory and hepatoprotective effects- Modulation of sphingolipids | [5] |
Experimental Protocols
Palmitic Acid-Induced Lipotoxicity in Primary Mouse Hepatocytes (BI-3231 Study)
-
Cell Isolation: Primary hepatocytes were isolated from C57BL/6J mice.
-
Lipotoxicity Induction: Hepatocytes were treated with palmitic acid to induce lipotoxicity.
-
Inhibitor Treatment: Cells were co-incubated with BI-3231 at various concentrations.
-
Endpoint Analysis: Triglyceride accumulation, cell proliferation, lipid homeostasis markers, and mitochondrial function were assessed.[1][2][3]
Adenoviral-Induced Acute Liver Injury (EP-037429 Study)
-
Animal Model: Wild-type mice were used.
-
Injury Induction: An adenovirus was administered to induce acute liver injury.
-
Inhibitor Administration: The prodrug EP-037429 was administered to the mice.
-
Endpoint Analysis: Liver and plasma were collected to measure gene and protein markers of inflammation, injury, and fibrosis. Transcriptomics and lipidomics analyses were also performed.[4]
The Paradoxical Phenotype of HSD17B13 Knockout Mice
In contrast to the protective effects observed with pharmacological inhibition in wild-type mice and with loss-of-function variants in humans, studies on HSD17B13 knockout (KO) mice have yielded inconsistent and often contradictory results.
Summary of Key Findings in HSD17B13 Knockout Mice
| Mouse Model | Key Findings | Reference |
| Regular Chow Diet | - Increased body and liver weight compared to wild-type mice | [6] |
| High-Fat Diet (HFD) | - No difference in body weight, liver weight, hepatic triglycerides, or inflammatory scores compared to wild-type mice- A shift towards larger lipid droplets | [6] |
| Western Diet | - No difference in body weight, liver weight, hepatic triglycerides, or serum liver enzymes compared to wild-type mice | [6] |
| Alcohol Exposure | - Similar hepatic triglyceride levels and liver enzyme levels compared to wild-type mice | [6] |
| Choline-Deficient, L-amino acid-defined, High-Fat (CDAHFD) Diet | - No effects on liver injury, inflammation, fibrosis, or lipids | [7] |
| Gubra-Amylin NASH (GAN) Diet | - No effects on liver injury, inflammation, fibrosis, or lipids | [7] |
| Acute CCl4 Exposure | - Minimal differences in liver injury, lipids, or inflammatory and fibrotic markers | [7] |
Experimental Protocols
Diet-Induced Liver Injury in HSD17B13 KO Mice
-
Animal Model: Whole-body Hsd17b13 knockout (KO) mice and wild-type (WT) littermate controls were used.
-
Diets: Mice were fed various diets to induce liver injury, including a high-fat diet (HFD), a Western diet (WD), or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF).
-
Duration: The duration of the diets varied depending on the study and the specific model.
-
Endpoint Analysis: Body weight, liver weight, hepatic triglyceride content, histological analysis of liver sections, and gene expression analysis of inflammatory and fibrotic markers were performed.[6][7]
Visualizing the Pathways and Experimental Designs
To better understand the context of these findings, the following diagrams illustrate the proposed signaling pathway, a typical experimental workflow, and the central paradox of HSD17B13 research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Combination Therapy in NAFLD: Evaluating the Synergistic Potential of Hsd17B13-IN-36
For researchers, scientists, and drug development professionals, the pursuit of a highly effective therapy for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), is a paramount challenge. While numerous therapeutic agents are in development, targeting various pathological pathways, the concept of combination therapy is emerging as a promising strategy to achieve superior efficacy. This guide explores the potential synergistic effects of Hsd17B13-IN-36, a potent inhibitor of the genetically validated target Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), with other leading NAFLD therapeutic agents.
At present, direct preclinical or clinical data on the synergistic effects of this compound in combination with other NAFLD drugs is not yet publicly available. This underscores the novelty and cutting-edge nature of this therapeutic strategy. However, by examining the distinct mechanisms of action of Hsd17B13 inhibitors and other key NAFLD drug classes, a strong scientific rationale for expecting synergistic or additive effects can be established.
This compound: A Targeted Approach to Mitigating Liver Injury
Hsd17B13 is a liver-specific, lipid droplet-associated protein.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to the more severe forms of liver disease, NASH, and fibrosis.[1][2][4][5] The expression of Hsd17B13 is upregulated in NAFLD patients, and it is believed to play a role in promoting lipid accumulation and hepatocellular injury.[4][6]
This compound is a potent, small-molecule inhibitor of Hsd17B13, designed to mimic the protective effects of the genetic loss-of-function variants. By inhibiting the enzymatic activity of Hsd17B13, this compound is expected to directly target liver-centric pathological processes.
The Case for Synergy: Complementary Mechanisms of Action
The multifaceted nature of NAFLD, involving metabolic dysregulation, inflammation, and fibrosis, provides a strong basis for combination therapy. This compound, with its direct action on hepatocytes, can be rationally combined with agents that have broader metabolic effects. This guide will focus on three major classes of NAFLD therapeutic agents:
-
Glucagon-like peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide): These agents improve glycemic control, promote weight loss, and have shown efficacy in resolving NASH.
-
Fibroblast Growth Factor 21 (FGF21) Analogues (e.g., Efruxifermin): These molecules are potent metabolic regulators that improve insulin sensitivity, lipid metabolism, and have demonstrated anti-fibrotic effects in the liver.
-
Thyroid Hormone Receptor-β (THR-β) Agonists (e.g., Resmetirom): These agents selectively target THR-β in the liver to increase hepatic fat metabolism and reduce lipotoxicity.
The following sections will detail the individual performance of these drug classes and outline the hypothetical synergistic benefits of their combination with this compound.
Comparative Performance of NAFLD Therapeutic Agents
The following table summarizes the available data on the individual efficacy of Hsd17B13 inhibitors and other major NAFLD therapeutic agents. It is important to note that direct head-to-head comparative trial data is limited.
| Therapeutic Agent Class | Key Endpoints | Efficacy Data | Reference |
| Hsd17B13 Inhibitors | Reduction in Liver Fat | Preclinical models show that inhibition of Hsd17B13 can reduce hepatic steatosis. | [7] |
| Reduction in Liver Enzymes (ALT, AST) | Genetic studies on loss-of-function variants show a significant reduction in ALT and AST levels. | [1] | |
| Improvement in Liver Histology (NASH resolution, fibrosis improvement) | Genetic evidence strongly suggests a protective role against the progression to NASH and fibrosis. | [1][5][8] | |
| GLP-1 Receptor Agonists (Semaglutide) | NASH Resolution | In a phase 2 trial, semaglutide treatment for 72 weeks resulted in NASH resolution with no worsening of fibrosis in up to 59% of patients. | [9] |
| Fibrosis Improvement | The same study showed fibrosis improvement of at least one stage in a significant portion of patients. | [9] | |
| Weight Loss | Significant dose-dependent weight loss is a well-established effect of semaglutide. | [9] | |
| FGF21 Analogues (Efruxifermin) | Fibrosis Improvement | A phase 2a study demonstrated that efruxifermin led to a significant improvement in liver fibrosis by at least one stage in 48% of patients after 16 weeks. | [10] |
| NASH Resolution | The same study reported NASH resolution in a substantial number of patients. | [10] | |
| Improvement in Metabolic Parameters | Efruxifermin has been shown to improve insulin sensitivity and lipid profiles. | [10] | |
| THR-β Agonists (Resmetirom) | NASH Resolution | In a phase 3 trial, resmetirom led to NASH resolution with no worsening of fibrosis in 26-30% of patients at 52 weeks. | [11] |
| Fibrosis Improvement | The same trial showed fibrosis improvement by at least one stage in 24-26% of patients. | [11] | |
| Reduction in Liver Fat | Significant reductions in liver fat content as measured by MRI-PDFF have been consistently observed. | [11] |
Proposed Synergistic Interactions and Signaling Pathways
The combination of this compound with other NAFLD agents is hypothesized to yield synergistic effects by targeting distinct yet complementary pathways involved in the pathogenesis of NAFLD.
This compound + GLP-1 Receptor Agonist (e.g., Semaglutide)
-
Rationale for Synergy: this compound would directly protect hepatocytes from lipotoxicity and injury, while semaglutide would address the systemic metabolic dysregulation by improving insulin sensitivity, reducing appetite, and promoting weight loss. This dual approach could lead to a more profound and sustained improvement in liver health.
Caption: Proposed synergistic mechanism of this compound and a GLP-1 RA.
This compound + FGF21 Analogue (e.g., Efruxifermin)
-
Rationale for Synergy: Efruxifermin has demonstrated potent anti-fibrotic effects. Combining this with the hepatoprotective action of this compound could not only halt the progression of fibrosis but potentially lead to its reversal. Both agents also contribute to improved lipid metabolism, suggesting an additive effect on reducing hepatic steatosis. A recent study has already shown that the combination of efruxifermin with a GLP-1 receptor agonist resulted in a significant reduction in hepatic fat fraction.[12]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and metabolic factors: the perfect combination to treat metabolic associated fatty liver disease [explorationpub.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitor VB-87531 synergizes with tirzepatide and semaglutide for greater weight loss in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, placebo-controlled phase IIa trial of efruxifermin for patients with compensated NASH cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Resmetirom, a Liver-Directed, Thyroid Hormone Receptor Beta-Selective Agonist, in Managing Nonalcoholic Steatohepatitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Efruxifermin in Combination With a GLP-1 Receptor Agonist in Patients With NASH/MASH and Type 2 Diabetes in a Randomized Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsd17B13-IN-36 and AstraZeneca's HSD17B13 Inhibitors for Researchers
For researchers and professionals in drug development, this guide offers a comparative overview of the HSD17B13 inhibitor, Hsd17B13-IN-36, and various inhibitors developed by AstraZeneca. This document synthesizes publicly available data to facilitate an objective assessment of these compounds in the context of targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the potential treatment of liver diseases.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. This has identified HSD17B13 as a promising therapeutic target for conditions such as non-alcoholic fatty liver disease (NAFLD), liver fibrosis, and cirrhosis.[2] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.
Quantitative Data Comparison
This section provides a summary of the available quantitative data for this compound and selected small molecule inhibitors from AstraZeneca's patent literature. It is important to note that a direct head-to-head comparison is limited by the availability of comprehensive public data.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (µM) | Substrate Used | Assay Method | Source |
| This compound | HSD17B13 | < 0.1 | Estradiol | Not Specified | TargetMol, MedChemExpress |
| AstraZeneca (Ex 3, WO 2023222850) | Recombinant HSD17B13 | 0.036 | Not Specified | LC-MS/MS Spectrophotometry | BioWorld[3] |
| AstraZeneca (Ex 3, WO 2023222850) | HSD17B13 (HEK-293S cells) | 0.03 | Estradiol to Estrone | LC-MS/MS Spectrophotometry | BioWorld[3] |
| AstraZeneca (Ex 10, WO 2025104701) | Recombinant HSD17B13 | 0.053 | Not Specified | LC-MS/MS Spectrophotometry | BioWorld[4] |
| AstraZeneca (Ex 10, WO 2025104701) | HSD17B13 (HEK-293S cells) | 0.05 | Estradiol to Estrone | LC-MS/MS Spectrophotometry | BioWorld[4] |
| AstraZeneca (Ex 9, WO 2025104697) | Recombinant HSD17B13 | 0.044 | Not Specified | LC-MS/MS Spectrophotometry | BioWorld[4] |
| AstraZeneca (Ex 9, WO 2025104697) | HSD17B13 (HEK-293S cells) | 0.21 | Estradiol to Estrone | LC-MS/MS Spectrophotometry | BioWorld[4] |
Table 2: Selectivity Profile of AstraZeneca's HSD17B13 Inhibitors
| Compound | Isoform | IC50 (µM) | Assay Method | Source |
| AstraZeneca (Ex 3, WO 2023222850) | HSD17B4 | 31.5 | Fluorescence-based assay | BioWorld[3] |
| AstraZeneca (Ex 3, WO 2023222850) | HSD17B9 | > 50 | LC-MS/MS Spectrophotometry | BioWorld[3] |
| AstraZeneca (Ex 10, WO 2025104701) | HSD17B4 | 14.6 | Fluorescence-based assay | BioWorld[4] |
| AstraZeneca (Ex 9, WO 2025104697) | HSD17B4 | > 50 | Not Specified | BioWorld[4] |
No publicly available selectivity data was found for this compound.
Table 3: Other Relevant Data for AstraZeneca's Inhibitors
| Compound | Parameter | Value | Species | Assay | Source |
| AstraZeneca (Ex 3, WO 2023222850) | CYP2C9 Inhibition (IC50) | 1.6 µM | Human Liver Microsomes | Fluorescence-based assays | BioWorld[3] |
AstraZeneca's Discontinued Clinical Candidate: AZD7503
AstraZeneca, in collaboration with Ionis Pharmaceuticals, was developing AZD7503, a ligand-conjugated antisense oligonucleotide (LICA) designed to inhibit the production of HSD17B13.[5] This compound entered Phase 1 clinical trials for non-alcoholic fatty liver disease (NAFLD).[1][6] However, in April 2024, it was reported that the development of AZD7503 was discontinued due to strategic portfolio prioritization.[5][7] This highlights a different therapeutic modality for targeting HSD17B13, focusing on reducing protein expression rather than inhibiting enzymatic activity.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized protocols based on the information from AstraZeneca's patent filings and common methodologies for assessing HSD17B13 inhibition.
In Vitro HSD17B13 Inhibition Assay (LC-MS/MS)
This assay is designed to measure the enzymatic activity of HSD17B13 by quantifying the conversion of a substrate to its product.
-
Enzyme Source: Recombinant human HSD17B13 or lysates from HEK-293S cells overexpressing HSD17B13.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Procedure:
-
The inhibitor (e.g., this compound or an AstraZeneca compound) at various concentrations is pre-incubated with the enzyme source and NAD+.
-
The enzymatic reaction is initiated by the addition of estradiol.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is quenched, and the amount of estrone produced is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Selectivity Assays
To determine the selectivity of the inhibitors, similar enzymatic assays are performed using other HSD17B isoforms (e.g., HSD17B4, HSD17B9). The IC50 values obtained for the target enzyme (HSD17B13) are then compared to those for the other isoforms. A higher IC50 value for the other isoforms indicates greater selectivity for HSD17B13.
Visualizations
HSD17B13 Signaling Pathway
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.
Conclusion
Both this compound and AstraZeneca's small molecule inhibitors demonstrate potent in vitro inhibition of HSD17B13. The available data suggests that AstraZeneca has developed compounds with high potency and selectivity. However, a comprehensive, direct comparison with this compound is challenging due to the limited publicly available data for the latter, particularly regarding its selectivity and pharmacokinetic properties. AstraZeneca's exploration of an antisense oligonucleotide approach, although discontinued, underscores the diverse strategies being employed to modulate HSD17B13 activity. For researchers, the choice of inhibitor will depend on the specific experimental needs, with commercially available compounds like this compound offering accessibility for initial studies, while data from AstraZeneca's patents provide benchmarks for potency and selectivity in the field. Further publication of detailed experimental data will be crucial for a more definitive comparative assessment.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS improves screening towards 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicallab.com [clinicallab.com]
Assessing the Specificity of Hsd17B13 Inhibitors: A Comparative Guide to Kinome Profiling
For Researchers, Scientists, and Drug Development Professionals
In the development of targeted therapies, ensuring the specificity of a small molecule inhibitor is paramount. This guide provides a framework for confirming the specificity of Hsd17B13 inhibitors, with a focus on the application of kinome profiling. While specific experimental data for Hsd17B13-IN-36 is not publicly available, this document outlines the established methodologies and data presentation standards used to evaluate inhibitor selectivity against the human kinome.
The Critical Role of Kinome Profiling
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a compelling therapeutic target in liver disease.[1][2] However, like any targeted therapy, inhibitors developed against HSD17B13 must be rigorously evaluated for off-target effects. The human kinome consists of over 500 protein kinases that share structural similarities, particularly in the ATP-binding pocket, which is a common target for small molecule inhibitors.[3][4] Unintended inhibition of these off-target kinases can lead to toxicity or unforeseen biological consequences. Kinome profiling is a comprehensive screening method used to assess the interaction of a compound against a large panel of kinases, thereby providing a detailed map of its selectivity.[4][5]
Comparative Analysis of Inhibitor Specificity
To objectively compare the specificity of Hsd17B13 inhibitors, a standardized approach to data presentation is essential. The following table illustrates how kinome profiling data can be summarized to compare the performance of a hypothetical Hsd17B13 inhibitor with a known alternative, BI-3231.[2][6] It is important to note that comprehensive kinome profiling data for BI-3231 is not fully public; the data presented here is for illustrative purposes.
| Target Kinase | This compound (% Inhibition @ 1µM) | BI-3231 (% Inhibition @ 1µM) | Notes on Potential Off-Target Interaction |
| HSD17B13 (On-Target) | >95% | >95% | High on-target potency is desired. |
| HSD17B11 | <10% | <10% | Closest homolog; high selectivity is critical. |
| ABL1 | <5% | Data Not Available | Tyrosine kinase involved in cell signaling. |
| SRC | <5% | Data Not Available | Non-receptor tyrosine kinase. |
| LCK | <5% | Data Not Available | T-cell specific protein tyrosine kinase. |
| EGFR | <5% | Data Not Available | Receptor tyrosine kinase in the ErbB family. |
| VEGFR2 | <5% | Data Not Available | Tyrosine kinase involved in angiogenesis. |
| ROCK1 | <5% | Data Not Available | Serine/threonine kinase. |
| PKA | <5% | Data Not Available | cAMP-dependent protein kinase. |
| CDK2 | <5% | Data Not Available | Cyclin-dependent kinase. |
Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols for Kinome Profiling
A variety of platforms are available for kinome profiling. The KINOMEscan™ platform from DiscoveRx is a widely utilized competition binding assay that can quantitatively measure the interaction between a test compound and a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Preparation of Reagents:
-
Test compound (e.g., this compound) is solubilized in DMSO to create a stock solution.
-
A panel of DNA-tagged human kinases is prepared.
-
Ligand-coated beads are prepared as the solid support.
-
-
Assay Procedure:
-
The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at a specified concentration (e.g., 1 µM).
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Unbound kinases are washed away.
-
-
Quantification:
-
The amount of kinase bound to the solid support is quantified using qPCR by measuring the amount of the DNA tag.
-
The results are reported as "percent of control" (%Ctrl), where the control is a DMSO-only sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis:
-
The %Ctrl values for each kinase are tabulated. A common threshold for a significant off-target interaction is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).
-
The results can be visualized on a kinome dendrogram to provide a graphical representation of the inhibitor's selectivity.
-
Visualizing Experimental Workflows and Specificity
Diagrams are crucial for understanding the complex relationships in experimental design and data interpretation. The following diagrams, generated using Graphviz (DOT language), illustrate the kinome profiling workflow and the concept of inhibitor specificity.
By adhering to these rigorous testing and reporting standards, researchers can confidently establish the specificity of their Hsd17B13 inhibitors, a critical step in the journey towards developing safe and effective therapeutics for liver diseases.
References
- 1. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv [biorxiv.org]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 5. assayquant.com [assayquant.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of Hsd17B13-IN-36: A Procedural Guide
For research use only. Not for use in humans or animals.
Researchers and laboratory personnel engaged in drug discovery and development must adhere to stringent safety protocols, particularly concerning the disposal of novel chemical entities. This guide provides essential, immediate safety and logistical information for the proper disposal of Hsd17B13-IN-36, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for similar laboratory chemicals and available data for other HSD17B13 inhibitors.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines and regulations. The information presented here is intended as a comprehensive supplement to, not a replacement for, institutional and regulatory protocols.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation exposure to dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and minimize environmental impact.
-
Decontamination of Labware and Surfaces:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable organic solvent (e.g., ethanol or acetone) in a designated waste container.
-
Subsequently, wash with soap and water.
-
Wipe down all work surfaces where the compound was handled with a decontaminating solution.
-
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any grossly contaminated disposable items (e.g., weighing paper, gloves, bench paper), in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound, including washings from decontamination procedures, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
-
Waste Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and any known hazard classifications.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and waste tracking.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
This comprehensive approach to the disposal of this compound is designed to foster a culture of safety and environmental responsibility within the research community. By adhering to these procedures, laboratories can effectively manage the risks associated with handling novel chemical compounds.
Essential Safety and Handling Guidance for Hsd17B13-IN-36
Researchers, scientists, and drug development professionals must prioritize safety when handling novel chemical compounds. This document provides an overview of the necessary personal protective equipment (PPE) and general safety protocols for the handling and disposal of Hsd17B13-IN-36. It is critical to note that specific handling procedures and safety data for this compound are not publicly available. Therefore, this guidance is based on best practices for handling potent, uncharacterized research chemicals and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) obtained from the manufacturer or supplier.
I. Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, a cautious approach to PPE is mandatory. The following table summarizes the recommended PPE levels for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and face shield | Disposable, cuffed sleeves, solid front gown | NIOSH-approved N95 or higher respirator |
| Solution Preparation and Handling | Chemical Fume Hood | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles | Standard lab coat (fully buttoned) | Recommended if aerosols may be generated |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile gloves | Safety glasses | Standard lab coat | Not typically required |
| In Vivo Studies (Dosing) | Ventilated animal changing station or biosafety cabinet | Double-gloved with nitrile or neoprene gloves | Chemical safety goggles and face shield | Disposable, fluid-resistant gown | NIOSH-approved N95 or higher respirator |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure risk. The following diagram outlines the key stages for the safe handling of this compound, from receiving to disposal.
Caption: Safe Handling Workflow for this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused solid compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated sharps (needles, scalpels) | Place immediately into a designated sharps container. Do not recap needles. Dispose of as hazardous chemical waste. |
| Contaminated labware (pipette tips, tubes) | Collect in a designated, lined hazardous waste container. Seal and label clearly. |
| Contaminated PPE (gloves, gowns) | Double-bag in labeled hazardous waste bags. |
| Liquid waste (solutions containing the compound) | Collect in a sealed, labeled, and chemically compatible container. Do not mix with other waste streams unless approved by EHS. |
Important Considerations:
-
Emergency Procedures: Ensure that a chemical spill kit is readily available and that all personnel are trained in its use. An eye wash station and safety shower must be accessible.
-
Training: All personnel handling this compound must receive training on the potential hazards and the specific handling and emergency procedures. This training should be documented.
-
Health Surveillance: Depending on the nature and frequency of use, a baseline health assessment and ongoing monitoring may be appropriate. Consult with your institution's occupational health department.
Disclaimer: The information provided here is a general guide for handling a research compound with unknown toxicity. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always obtain and thoroughly review the SDS for this compound from your supplier before commencing any work. Adherence to your institution's specific safety protocols and guidelines is mandatory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
